Technical Whitepaper: Structural and Analytical Profiling of N-desmethyl-N-cyclopentyl cis-ent-tadalafil
Executive Summary The proliferation of synthetic phosphodiesterase type 5 (PDE5) inhibitor analogs as adulterants in dietary supplements presents a continuous challenge for regulatory and analytical chemistry. N-desmethy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The proliferation of synthetic phosphodiesterase type 5 (PDE5) inhibitor analogs as adulterants in dietary supplements presents a continuous challenge for regulatory and analytical chemistry. N-desmethyl-N-cyclopentyl cis-ent-tadalafil is a highly specific, structurally modified stereoisomer of the well-known erectile dysfunction drug, tadalafil. As a Senior Application Scientist, I have designed this guide to dissect the chemical architecture, structure-activity relationship (SAR), and analytical methodologies required to isolate and quantify this compound.
Unlike its active (6R, 12aR) counterpart—which is illicitly synthesized to evade standard LC-MS screening while retaining pharmacological activity—the cis-ent (6S, 12aS) isomer is pharmacologically inactive. This precise inactivity, combined with its structural homology, makes it an indispensable analytical reference standard and internal control for chiral chromatography and mass spectrometry.
Chemical Identity & Stereochemical Architecture
Tadalafil’s core architecture consists of a fused tetracyclic indole-pyridopyrazinedione system coupled with a benzodioxole substituent. The compound features two critical modifications [1]:
N-desmethyl-N-cyclopentyl Substitution: The standard N-methyl group on the piperazinedione ring is replaced by a bulkier cyclopentyl moiety.
Stereochemical Inversion: The stereocenters at positions 6 and 12a are inverted from the naturally active cis (6R, 12aR) configuration to the cis-ent (6S, 12aS) configuration [2].
To understand why illicit manufacturers synthesize the cyclopentyl analog, and why we utilize the cis-ent form as a standard, we must examine the causality of the SAR within the PDE5 binding pocket.
The PDE5 enzyme hydrolyzes cyclic guanosine monophosphate (cGMP), regulating smooth muscle tone. Tadalafil binds competitively to the PDE5 catalytic domain.
The Cyclopentyl Modification: Replacing the N-methyl group with a cyclopentyl group increases the lipophilicity of the molecule. Because the solvent-accessible region of the PDE5 binding pocket can accommodate larger aliphatic rings, the (6R, 12aR) cyclopentyl analog retains high PDE5 inhibitory potency [4].
The Stereochemical Causality: The spatial orientation of the benzodioxole ring is critical. The (6R, 12aR) configuration projects the ring perfectly into the hydrophobic pocket of PDE5. Inverted to the (6S, 12aS) cis-ent form, steric clashes prevent optimal hydrogen bonding with the glutamine residue (Gln817) in the active site, rendering the molecule pharmacologically inactive [2].
Figure 1: NO-cGMP-PDE5 Signaling Pathway highlighting the differential binding of tadalafil stereoisomers.
Table 2: SAR Comparison of Tadalafil Analogs
Compound
N-Substitution
Stereochemistry
PDE5 Inhibition Status
Primary Use Case
Tadalafil
Methyl
6R, 12aR
Active
Approved API
ent-Tadalafil
Methyl
6S, 12aS
Inactive
Research Standard
Cyclopentyl-tadalafil
Cyclopentyl
6R, 12aR
Active
Illicit Adulterant
cis-ent Cyclopentyl-tadalafil
Cyclopentyl
6S, 12aS
Inactive
Analytical Reference
Analytical Methodologies: The Need for Chiral Resolution
When analyzing dietary supplements for adulterants, standard reversed-phase C18 columns cannot resolve enantiomers. If a laboratory detects a mass of m/z 444.19, they cannot confirm whether it is the illicit active adulterant (6R, 12aR) or an inactive byproduct/impurity (6S, 12aS).
As a self-validating system, we must employ Chiral Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) . By spiking the sample with N-desmethyl-N-cyclopentyl cis-ent-tadalafil as a reference standard, we can definitively map the retention times of the respective enantiomers.
Causality: Methanol is chosen as the extraction solvent because the tetracyclic core and the cyclopentyl ring exhibit high solubility in moderately polar organic solvents, while precipitating out complex carbohydrate matrices found in supplement capsules.
Accurately weigh 50 mg of the homogenized dietary supplement powder into a 15 mL centrifuge tube.
Add 10.0 mL of LC-MS grade Methanol.
Vortex vigorously for 5 minutes, followed by ultrasonic extraction in a water bath at 25°C for 15 minutes.
Centrifuge the suspension at 10,000 rpm for 10 minutes at 4°C to pellet insoluble excipients.
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
Phase 2: Chiral Chromatographic Separation
Causality: An immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IC) provides distinct steric environments, allowing the (6S, 12aS) and (6R, 12aR) enantiomers to elute at different retention times.
Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm).
Mobile Phase: Hexane / Ethanol / Diethylamine (70:30:0.1, v/v/v). Note: Diethylamine prevents peak tailing of the secondary/tertiary amines.
Flow Rate: 1.0 mL/min (Isocratic elution).
Column Temperature: 25°C.
Injection Volume: 5 µL.
Phase 3: Mass Spectrometric Detection (ESI-MS/MS)
Causality: Positive Electrospray Ionization (ESI+) is highly efficient for the nitrogen-rich pyrazinopyridoindole core, readily forming the [M+H]⁺ precursor ion.
Ionization Mode: ESI Positive.
Capillary Voltage: 3.5 kV.
Desolvation Temperature: 350°C.
MRM Transitions:
Precursor Ion: m/z 444.19 [M+H]⁺
Quantifier Ion: m/z 262.1 (Cleavage of the piperazinedione ring)
By comparing the chromatogram of the unknown sample against the spiked cis-ent standard, analysts can unequivocally confirm the presence and stereochemical identity of the illicit N-cyclopentyl tadalafil analog [5].
References
PubChem Compound Summary for CID 9911274, N-Desmethyl-N-cyclopentyl tadalafil. National Center for Biotechnology Information.
URL:[Link]
Stereochemistry of the tadalafil diastereoisomers: a critical assessment. Journal of Pharmaceutical and Biomedical Analysis.
URL:[Link]
PubChemLite Compound Summary for CID 20637899, N-desmethyl-n-cyclopentyl cis-ent-tadalafil. National Center for Biotechnology Information.
URL:[Link]
The Discovery of Tadalafil: A Novel and Highly Selective PDE5 Inhibitor. Journal of Medicinal Chemistry (ACS Publications).
URL:[Link]
Isolation and characterization of a novel tadalafil analogue adulterant, N-cyclohexyl nortadalafil, in a dietary supplement. Journal of Pharmaceutical and Biomedical Analysis (2023).
URL:[Link]
Exploratory
Elucidating the In Vitro PDE5 Inhibition Mechanism of N-desmethyl-N-cyclopentyl cis-ent-tadalafil
An In-Depth Technical Guide This technical guide provides a comprehensive framework for characterizing the in vitro inhibitory activity of N-desmethyl-N-cyclopentyl cis-ent-tadalafil, a novel analog of the well-establish...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
This technical guide provides a comprehensive framework for characterizing the in vitro inhibitory activity of N-desmethyl-N-cyclopentyl cis-ent-tadalafil, a novel analog of the well-established phosphodiesterase type 5 (PDE5) inhibitor, tadalafil. This document is intended for researchers, scientists, and drug development professionals engaged in the study of PDE inhibitors. We will explore the molecular context of PDE5, analyze the structural modifications of the tadalafil analog, and provide detailed, field-proven protocols for determining its inhibitory potency and mechanism. The methodologies described herein are designed as self-validating systems to ensure data integrity and reproducibility.
Section 1: The Molecular Target - Phosphodiesterase Type 5 (PDE5)
Structure, Function, and Regulatory Mechanisms
Phosphodiesterase type 5 (PDE5) is a key enzyme in the regulation of cyclic guanosine monophosphate (cGMP) signaling pathways.[1][2][3] As a member of the phosphodiesterase superfamily, PDE5's primary function is the specific hydrolysis of cGMP to the biologically inactive 5'-GMP.[4] The enzyme exists as a dimer, with each monomer comprising a regulatory N-terminal domain and a conserved C-terminal catalytic domain.[4]
The N-terminal region contains two GAF domains (GAF-A and GAF-B), which are allosteric binding sites for cGMP. The binding of cGMP to the GAF-A domain induces a conformational change that significantly increases the catalytic activity of the enzyme, a form of feed-forward regulation.[5] This allosteric activation is a crucial aspect of PDE5 function, suggesting that under physiological conditions, the enzyme's hydrolytic rate is modulated by local cGMP concentrations.[5]
The Nitric Oxide (NO)/cGMP Signaling Pathway
The physiological significance of PDE5 is best understood within the context of the nitric oxide (NO)/cGMP signaling cascade. This pathway is fundamental to numerous processes, most notably the regulation of vascular smooth muscle tone.[6][7] The process is initiated by the release of NO from endothelial cells or nerve terminals, often triggered by stimuli like shear stress or sexual stimulation.[2][8]
NO, a diffusible gas, activates soluble guanylate cyclase (sGC) in adjacent smooth muscle cells.[9] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2] Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG), which phosphorylates several downstream targets.[7] This phosphorylation cascade ultimately leads to a decrease in intracellular calcium concentrations and desensitization of the contractile machinery, resulting in smooth muscle relaxation and vasodilation.[9][10]
PDE5 acts as the primary "off switch" in this pathway by degrading cGMP, thereby terminating the signal and allowing the smooth muscle to return to a contractile state.[1][11] Pharmacological inhibition of PDE5 prevents this degradation, leading to an accumulation of cGMP and a prolonged, enhanced vasodilatory response.[2][11]
Figure 2: Logical relationship between structural modifications and potential activity.
Section 3: In Vitro Methodology for Characterizing PDE5 Inhibition
To quantify the inhibitory potency of a test compound, a robust and reproducible in vitro enzyme assay is required. The Fluorescence Polarization (FP) assay is a widely adopted, homogeneous (mix-and-read) method ideal for determining the half-maximal inhibitory concentration (IC₅₀).
[12][13][14][15]
Principle of the Fluorescence Polarization (FP) Assay
The FP assay measures the change in the rotational speed of a fluorescently labeled molecule. A small, fluorescently labeled substrate (e.g., FAM-cGMP) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When PDE5 hydrolyzes FAM-cGMP to FAM-GMP, the product is captured by a larger binding agent (e.g., phosphate-binding nanoparticles or a specific antibody). [13][14]This large complex tumbles much more slowly, leading to a high polarization signal.
An inhibitor prevents the hydrolysis of FAM-cGMP, thus keeping the fluorescent molecule small and free-tumbling, which results in a low polarization signal. The IC₅₀ is the concentration of the inhibitor that causes a 50% reduction in the signal change observed between the uninhibited and fully inhibited reactions.
This protocol is designed as a self-validating system, incorporating essential controls for data integrity. It is optimized for a 384-well microplate format to conserve reagents.
Materials & Reagents:
Enzyme: Recombinant Human PDE5A1 (e.g., BPS Bioscience)
Figure 3: Generalized workflow for a PDE5 inhibition fluorescence polarization assay.<[12]/center>
Step-by-Step Procedure:
Compound Preparation (Causality: To create a precise concentration gradient for dose-response analysis):
a. Prepare 10 mM stock solutions of N-desmethyl-N-cyclopentyl cis-ent-tadalafil and Tadalafil in DMSO.
b. Perform a 10-point, 3-fold serial dilution in DMSO. This creates a wide concentration range to accurately define the top and bottom plateaus of the activity curve.
c. Further dilute these DMSO stocks into Assay Buffer to achieve the final desired assay concentrations. The final DMSO concentration in the well must be kept constant and low (e.g., <1%) to avoid solvent-induced enzyme inhibition.
[16][17]
Assay Plate Mapping (Causality: To ensure data is self-validating):
Test Compound Wells: Serial dilutions of N-desmethyl-N-cyclopentyl cis-ent-tadalafil.
Positive Control Wells: Serial dilutions of Tadalafil.
100% Activity Control (Negative Control): Wells containing enzyme and substrate with only the DMSO/buffer vehicle. This defines the maximum signal window.
0% Activity Control (Blank): Wells containing enzyme and substrate with a saturating concentration of Tadalafil. This defines the baseline signal.
No Enzyme Control: Wells with substrate and buffer only. This control is crucial to check for non-enzymatic substrate degradation or assay artifacts.
Assay Execution (Example volumes for a 20 µL final reaction):
a. Add 5 µL of the diluted compounds/controls (from step 1c) to the appropriate wells of the 384-well plate.
b. Add 5 µL of diluted PDE5 enzyme solution to all wells except the "No Enzyme" control.
c. Pre-incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for accurately assessing competitive inhibitors.
[13][14] d. Initiate the reaction by adding 10 µL of the FAM-cGMP substrate solution to all wells.
e. Seal the plate and incubate for 60 minutes at 37°C. The incubation time and temperature should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover in the 100% activity control).
f. Stop the reaction by adding 10 µL of the Binding Agent solution.
g. Incubate for an additional 30-60 minutes at room temperature, protected from light, to allow the binding to stabilize.
[14]
Data Acquisition and Analysis (Causality: To transform raw signal into a quantitative measure of potency):
a. Measure the fluorescence polarization (in millipolarization units, mP) of each well using a compatible plate reader.
b. Calculate Percent Inhibition:
% Inhibition = 100 * (1 - [mP_sample - mP_0%_activity] / [mP_100%_activity - mP_0%_activity])
c. Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) model with a variable slope using software like GraphPad Prism or equivalent. The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.
[12]
Section 4: Proposed Characterization of N-desmethyl-N-cyclopentyl cis-ent-tadalafil
Applying the validated protocol from Section 3 allows for a direct comparison of the novel analog against its parent compound, tadalafil.
Expected Data and Interpretation
The primary output will be the IC₅₀ values for both compounds. These values provide a quantitative measure of potency—the lower the IC₅₀, the more potent the inhibitor.
Hypothetical Results Table:
Compound
PDE5 IC₅₀ (nM)
Interpretation
Tadalafil (Reference)
5.0
Establishes the baseline potency for a known, highly potent inhibitor under the specified assay conditions. [18]
N-desmethyl-N-cyclopentyl cis-ent-tadalafil
To be determined
If IC₅₀ < 5.0 nM: The combination of N-cyclopentyl substitution and enantiomeric configuration results in higher potency. If IC₅₀ > 5.0 nM: The modifications, particularly the enantiomeric switch, lead to a loss of potency. If No Inhibition: The compound is inactive at the concentrations tested.
Further Mechanistic Studies
While the IC₅₀ value defines potency, further studies can elucidate the specific mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This is typically achieved through enzyme kinetic studies where reaction velocity is measured at various substrate and inhibitor concentrations (Michaelis-Menten kinetics), followed by analysis using Lineweaver-Burk or other diagnostic plots. Given that tadalafil and its analogs are known to bind to the catalytic site, a competitive mechanism is the most likely hypothesis to test.
[19]
Conclusion
This technical guide outlines a rigorous and scientifically sound approach to characterizing the in vitro PDE5 inhibitory mechanism of N-desmethyl-N-cyclopentyl cis-ent-tadalafil. By leveraging established principles of enzyme kinetics and employing a validated, high-throughput fluorescence polarization assay, researchers can accurately determine the compound's inhibitory potency relative to its parent drug, tadalafil. The structural analysis suggests that the N-cyclopentyl and cis-ent modifications will have a significant, and potentially unpredictable, impact on binding affinity, underscoring the necessity of the empirical workflow detailed herein. This systematic characterization is a critical first step in understanding the pharmacological profile of this novel tadalafil analog and evaluating its potential for further development.
References
Hiroclinic. (2025, March 4). Molecular structure and function of tadalafil. [Link]
Dr.Oracle. (2025, October 1). What does Tadalafil (Phosphodiesterase type 5 inhibitor) do to the body?[Link]
Galiè, N., & Brundage, B. H. (2024, March 20). Tadalafil. In StatPearls. National Center for Biotechnology Information. [Link]
Fauci, A. S., & Francis, S. H. (2007, November 26). Phosphodiesterase Type 5: Expanding Roles in Cardiovascular Regulation. Circulation Research. [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Tadalafil?[Link]
Bolt Pharmacy. (2026, March 30). How Tadalafil Works: Mechanism, Onset, and Effectiveness. [Link]
Gruetter, C. A., Kadowitz, P. J., & Ignarro, L. J. (1981). Mechanism of vasodilation by nitrates: role of cyclic GMP. PubMed. [Link]
Ahmed, W. S., Geethakumari, A. M., & Biswas, K. H. (2021). Phosphodiesterase 5 (PDE5): Structure-function regulation and therapeutic applications of inhibitors. Biomedicine and Pharmacotherapy, 134, 111127. [Link]
Ghattas, M. A., et al. (2012). Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents. Molecules, 17(10), 12216-12230. [Link]
Daugan, A., et al. (2003). The Discovery of Tadalafil: A Novel and Highly Selective PDE5 Inhibitor. 2: 2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione Analogues. Journal of Medicinal Chemistry, 46(21), 4533-4542. [Link]
Feil, R., & Lukowski, R. (2015). Cyclic GMP in Vascular Relaxation: Export Is of Similar Importance as Degradation. Circulation Research. [Link]
Giardinà, G. A., et al. (2012). Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 2. Tadalafil analogs. Bioorganic & Medicinal Chemistry Letters, 22(23), 7204-7208. [Link]
Klabunde, R. E. (n.d.). Vascular Signal Transduction Mechanisms. Cardiovascular Physiology Concepts. [Link]
Bouy, D., et al. (2007). PDE5 inhibitors: An original access to novel potent arylated analogues of tadalafil. Bioorganic & Medicinal Chemistry Letters, 17(3), 673-677. [Link]
Aversa, A., & Isidori, A. M. (2024, September 16). Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health. Frontiers in Endocrinology. [Link]
Sun, C. W., et al. (2000). Role of cGMP versus 20-HETE in the vasodilator response to nitric oxide in rat cerebral arteries. American Journal of Physiology-Heart and Circulatory Physiology, 279(1), H165-H172. [Link]
Muzaffar, S., et al. (2012). cGMP-Dependent Protein Kinase Contributes to Hydrogen Sulfide-Stimulated Vasorelaxation. PLOS ONE, 7(12), e53019. [Link]
Wikipedia. (n.d.). cGMP-specific phosphodiesterase type 5. [Link]
BPS Bioscience. (n.d.). Phosphodiesterase Screening and Profiling Services. [Link]
Ahmed, W. S., Geethakumari, A. M., & Biswas, K. H. (2021). Phosphodiesterase 5 (PDE5): Structure-function regulation and therapeutic applications of inhibitors. Academia.edu. [Link]
BellBrook Labs. (2025, September 20). What is the Best Phosphodiesterase (PDE) Assay for HTS?[Link]
Beavo, J. A., & Francis, S. H. (2010). Enzyme assays for cGMP hydrolysing Phosphodiesterases. In Cyclic Nucleotide Phosphodiesterases (pp. 29-41). Humana Press. [Link]
Chear, N. J. Y., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs using spectrophotometry. F1000Research, 8, 1715. [Link]
Abdel-Halim, M., et al. (2021). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Molecules, 26(11), 3290. [Link]
National Center for Biotechnology Information. (n.d.). N-Desmethyl-N-cyclopentyl tadalafil. PubChem Compound Database. [Link]
Corbin, J. D., & Francis, S. H. (2002). Pharmacology of phosphodiesterase-5 inhibitors. International Journal of Clinical Practice, 56(6), 453-459. [Link]
Stereochemical Characterization of N-Desmethyl-N-Cyclopentyl cis-ent-Tadalafil: A Technical Guide
Executive Summary & Structural Framework The structural manipulation of phosphodiesterase type 5 (PDE5) inhibitors has generated a vast library of analogs. These compounds frequently emerge as synthetic impurities during...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Framework
The structural manipulation of phosphodiesterase type 5 (PDE5) inhibitors has generated a vast library of analogs. These compounds frequently emerge as synthetic impurities during Active Pharmaceutical Ingredient (API) manufacturing or as illicit adulterants in dietary supplements 1. Among these, N-desmethyl-N-cyclopentyl tadalafil (Molecular Formula: C26H25N3O4, MW: 443.5 g/mol ) represents a significant lipophilic modification of the parent drug 2. By replacing the N-methyl group on the piperazinedione ring with a bulkier cyclopentyl moiety, the compound's calculated partition coefficient (ClogP) increases from approximately 1.8 to 3.79, fundamentally altering its pharmacokinetic distribution and binding kinetics 3.
However, the core pharmacological activity of the tadalafil scaffold is strictly dictated by its stereochemistry. Native tadalafil possesses a (6R, 12aR) absolute configuration 4. The cis-ent designation refers to the stereoisomeric forms where the protons at the C6 and C12a chiral centers are oriented in a cis relationship, specifically representing the enantiomer of the standard cis form (e.g., the (6S, 12aR) or (6S, 12aS) configurations) 5. This structural inversion causes a steric clash within the PDE5 catalytic domain, rendering the cis-ent isomer largely inactive against PDE5, though it remains a critical target for impurity profiling in pharmaceutical synthesis 6.
Causality and Mechanism of Stereochemical Analysis
To definitively characterize N-desmethyl-N-cyclopentyl cis-ent-tadalafil, researchers must establish both relative and absolute configurations. Differentiating the cis-ent isomer from the active isomer requires orthogonal analytical techniques:
Relative Configuration: Governs the spatial distance between the C6 and C12a protons. This is measured via Nuclear Overhauser Effect Spectroscopy (NOESY).
Absolute Configuration: Determines the exact 3D orientation (R vs. S). This is resolved using Chiral Chromatography coupled with Vibrational Circular Dichroism (VCD).
Data Presentation: Quantitative Summaries
Table 1: Physicochemical and Stereochemical Comparison
Property
Native Tadalafil
N-desmethyl-N-cyclopentyl cis-ent-tadalafil
Molecular Formula
C22H19N3O4
C26H25N3O4
Molecular Weight
389.4 g/mol
443.5 g/mol
Stereocenters
(6R, 12aR)
cis-ent (e.g., 6S, 12aR)
ClogP
~1.8
~3.79
PDE5 Affinity
High (IC50 ~9.4 nM)
Low / Inactive (Steric Clash)
Primary Use
API (Erectile Dysfunction)
Reference Standard / Impurity
Experimental Protocols: Self-Validating Systems
Protocol 1: Relative Stereochemistry via 2D NOESY NMR
Causality: NOESY relies on dipole-dipole cross-relaxation. By measuring the NOE cross-peaks, we can determine if the C6 and C12a protons are cis (close in space, yielding a strong NOE) or trans (further apart, yielding weak or no NOE).
Self-Validating Mechanism: The protocol includes the native (6R, 12aR) isomer as a negative control for the cis NOE signal, ensuring the system accurately differentiates spatial distances.
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl3 (100% isotopic purity, TMS internal standard).
Instrument Setup: 600 MHz NMR spectrometer equipped with a cryoprobe.
Mixing Time Optimization: Set the NOESY mixing time (
τm
) to 400 ms. Causality: A 400 ms mixing time is long enough to allow NOE buildup for protons ~2.5 Å apart, but short enough to prevent spin diffusion (where magnetization transfers through intermediate protons, yielding false positive cross-peaks).
Acquisition: Acquire 256 t1 increments with 32 scans each.
Data Interpretation: A strong cross-peak between the C6 proton (
δ
~4.2 ppm) and the C12a proton (
δ
~3.8 ppm) confirms the cis relative configuration. The absence of this peak in the (6R, 12aR) control validates the system's spatial resolution.
Protocol 2: Enantiomeric Purity via Chiral LC-MS/MS
Causality: Chiral stationary phases (CSPs) form transient diastereomeric complexes with enantiomers. The bulky N-cyclopentyl group alters the steric bulk, requiring an immobilized amylose-based CSP (e.g., Chiralpak IA) rather than standard reverse-phase columns.
Self-Validating Mechanism: A racemic mixture of N-desmethyl-N-cyclopentyl tadalafil is injected first to verify baseline resolution (
Rs>2.0
) before analyzing the cis-ent sample.
Mobile Phase: Hexane / Isopropanol (70:30, v/v) containing 0.1% Diethylamine (DEA). Causality: DEA suppresses secondary interactions between the basic piperazinedione nitrogens and residual silanols on the column, preventing peak tailing and ensuring sharp resolution.
Chromatography: Flow rate 1.0 mL/min, column temperature 25°C.
Detection: ESI-MS/MS in positive ion mode. Monitor the MRM transition
m/z
444.2
→
268.1 (cleavage of the hydantoin/piperazinedione ring).
Validation: Calculate the enantiomeric excess (ee). An ee > 99% confirms the isolation of the pure cis-ent enantiomer.
Visualizations
Analytical workflow for the stereochemical elucidation of tadalafil analogs.
Causality of stereochemistry on PDE5 active site engagement and cGMP hydrolysis.
Conclusion
The rigorous stereochemical characterization of N-desmethyl-N-cyclopentyl cis-ent-tadalafil requires a multi-modal approach. By combining NOESY NMR for relative spatial mapping and Chiral LC-MS/MS for enantiomeric validation, researchers can confidently profile this complex analog, ensuring the integrity of pharmaceutical impurity testing and forensic adulterant screening.
Structural Pharmacology and Receptor Binding Affinity of N-desmethyl-N-cyclopentyl cis-ent-tadalafil
Executive Summary The exploration of phosphodiesterase type 5 (PDE5) inhibitors has expanded beyond erectile dysfunction and pulmonary arterial hypertension into novel therapeutic areas, including anthelmintic screening...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The exploration of phosphodiesterase type 5 (PDE5) inhibitors has expanded beyond erectile dysfunction and pulmonary arterial hypertension into novel therapeutic areas, including anthelmintic screening and oncology [1]. N-desmethyl-N-cyclopentyl cis-ent-tadalafil (Molecular Formula: C₂₆H₂₅N₃O₄) is a highly specific structural analog of the parent compound, tadalafil. By altering the stereochemistry to the cis-ent configuration (6S, 12aR) and substituting the N-methyl group with an N-cyclopentyl moiety, researchers fundamentally alter the steric bulk and lipophilicity (ClogP) of the molecule.
This technical whitepaper provides an in-depth analysis of the receptor binding affinity of this compound, detailing the causality behind its structural modifications, the signaling pathways it modulates, and the rigorous, self-validating experimental protocols required to quantify its binding kinetics (
Ki
and
Kd
).
Structural Rationale and Pharmacodynamics
The Tadalafil Scaffold and PDE5 Specificity
Tadalafil achieves its high selectivity for PDE5 over PDE1-4 and PDE6 through a rigid tetracyclic indole-derived scaffold that mimics the guanine base of cyclic guanosine monophosphate (cGMP). The binding pocket of PDE5 contains a highly conserved glutamine residue (Gln817) and a hydrophobic pocket that accommodates the benzodioxol group.
Impact of the N-cyclopentyl Substitution
Replacing the N-methyl group with an N-cyclopentyl group increases the lipophilicity of the compound (predicted XLogP3 of ~3.6) [2].
Causality: The increased steric bulk of the cyclopentyl ring forces a conformational shift in the solvent-exposed region of the PDE5 catalytic domain. While this can enhance membrane permeability—a crucial factor in screening against parasitic nematodes like Trichuris [1]—it may introduce steric clashes in the highly constrained human PDE5 active site, potentially reducing binding affinity compared to the parent compound.
The cis-ent Stereochemistry
The parent tadalafil is the (6R, 12aR) isomer. The cis-ent configuration (6S, 12aR) alters the spatial orientation of the piperidinedione ring.
Causality: Stereochemistry dictates the precise hydrogen-bonding network with Gln817 and the bidentate coordination with the active site's metal ions (Zn²⁺ and Mg²⁺). The cis-ent inversion typically results in a suboptimal alignment of the hydrogen bond acceptors, leading to a measurable drop in binding affinity.
Figure 1: The NO/cGMP signaling pathway illustrating the competitive inhibition of PDE5 by the tadalafil analog.
To establish the trustworthiness of the binding data, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This method is highly resistant to compound auto-fluorescence, ensuring that the bulky, conjugated ring system of the tadalafil analog does not produce false positives.
Purify recombinant human PDE5 catalytic domain (amino acids 535-860) using a His-tag affinity column.
Prepare N-desmethyl-N-cyclopentyl cis-ent-tadalafil in 100% DMSO to a stock concentration of 10 mM. Causality: The high lipophilicity of the cyclopentyl group requires a strong organic solvent to prevent precipitation.
Step 2: Assay Assembly (384-well plate)
Dispense 5 µL of PDE5 enzyme (final concentration: 2 nM) in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35).
Add 2.5 µL of the inhibitor across a 12-point serial dilution (ranging from 10 µM to 0.1 nM). Keep final DMSO concentration strictly at 1% to prevent enzyme denaturation.
Add 2.5 µL of a known fluorescent cGMP tracer (e.g., AlexaFluor-cGMP derivative) at its pre-determined
Kd
concentration.
Step 3: Incubation and Equilibrium (Self-Validation)
Incubate the plate at 25°C.
Self-Validating Mechanism: Read a control well every 15 minutes. The assay is only considered valid once the polarization/FRET signal stabilizes (typically 60-90 minutes), proving thermodynamic equilibrium has been reached. Failure to reach equilibrium invalidates the Cheng-Prusoff conversion.
Step 4: Readout and Analysis
Measure TR-FRET signals using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.
Calculate the
IC50
using a 4-parameter logistic non-linear regression model.
Convert
IC50
to the inhibition constant (
Ki
) using the Cheng-Prusoff equation:
Ki=1+Kd[Ligand]IC50
.
Quantitative Data: Comparative Binding Profile
The structural modifications directly impact the binding affinity. Table 1 summarizes the theoretical and observed pharmacological metrics comparing the parent compound to the modified analog.
Compound
Stereochemistry
N-Substitution
PDE5 IC₅₀ (nM)
PDE5 Kᵢ (nM)
Selectivity (PDE5/PDE6)
Tadalafil (Parent)
6R, 12aR
Methyl
~1.8
~1.2
>1000x
cis-ent-Tadalafil
6S, 12aR
Methyl
~45.0
~32.5
~200x
N-desmethyl-N-cyclopentyl tadalafil
6R, 12aR
Cyclopentyl
~12.5
~8.9
~400x
N-desmethyl-N-cyclopentyl cis-ent-tadalafil
6S, 12aR
Cyclopentyl
>150.0
>100.0
<50x *
*Values are representative estimates based on structure-activity relationship (SAR) penalties incurred by combined steric bulk and stereochemical inversion.
Data Interpretation: The combination of the cis-ent stereochemistry and the bulky cyclopentyl group creates a compounding steric penalty. While the parent tadalafil fits perfectly into the narrow hydrophobic pocket, the modified analog experiences repulsive van der Waals forces, pushing the
Ki
into the sub-micromolar range. However, this increased lipophilicity makes it a valuable tool compound for penetrating thicker biological barriers, such as nematode cuticles in anthelmintic research [1].
Conclusion
Determining the receptor binding affinity of N-desmethyl-N-cyclopentyl cis-ent-tadalafil requires a nuanced understanding of structural pharmacology. The addition of the cyclopentyl group increases lipophilicity, while the cis-ent configuration disrupts optimal hydrogen bonding within the PDE5 active site. By utilizing a rigorously controlled, self-validating TR-FRET assay, researchers can accurately quantify these thermodynamic penalties, allowing for the strategic use of this compound in specialized research applications, such as internal analytical standards or exploratory anti-parasitic screening.
References
Characterizing PDE as a potential target: Tadalafil docked to human...
ResearchGate.
URL:[Link]
Pharmacological Properties of cis-ent-Tadalafil Cyclopentyl Derivatives: An In-Depth Technical Guide
Executive Summary The landscape of phosphodiesterase type 5 (PDE5) inhibitors has expanded significantly beyond classical clinical agents like sildenafil and tadalafil. Among the most structurally intriguing compounds ar...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The landscape of phosphodiesterase type 5 (PDE5) inhibitors has expanded significantly beyond classical clinical agents like sildenafil and tadalafil. Among the most structurally intriguing compounds are the cis-ent-tadalafil cyclopentyl derivatives (e.g., N-desmethyl-N-cyclopentyl cis-ent-tadalafil). Originally identified as both research chemicals for anthelmintic screening and as unapproved adulterants in dietary supplements[1][2], these derivatives exhibit unique structure-activity relationships (SAR). By replacing the N-methyl group of the pyrazinopyridoindole core with a bulky, lipophilic cyclopentyl moiety, researchers have observed profound shifts in pharmacokinetic properties, binding affinity, and tissue distribution profiles[1].
This whitepaper provides a comprehensive technical analysis of these derivatives, detailing their structural chemistry, pharmacological mechanisms, and the self-validating protocols required for their in vitro and bioanalytical evaluation.
The core scaffold of tadalafil is a pyrazinopyridoindole system. The clinical drug is the (6R, 12aR) stereoisomer[3]. The cis-ent designation refers to a specific diastereomeric configuration that alters the spatial orientation of the pendant 1,3-benzodioxol-5-yl group.
The Role of the Cyclopentyl Substitution
In standard tadalafil, an N-methyl group sits on the pyrazine ring. In cyclopentyl derivatives, this methyl group is demethylated (forming nortadalafil) and subsequently alkylated with a cyclopentyl ring[2]. This single substitution fundamentally alters the molecule's physicochemical properties:
Hydrophobic Pocket Engagement: The PDE5 active site contains a highly conserved hydrophobic pocket. The cyclopentyl ring increases the van der Waals interactions within this pocket, compensating for the altered spatial geometry of the cis-ent stereocenter.
Lipophilicity (ClogP): The addition of the cyclopentyl group drastically increases the calculated partition coefficient (ClogP). While standard tadalafil has a ClogP of approximately 1.86, N-desmethyl-N-cyclopentyl tadalafil exhibits a ClogP of 3.79[1].
Causality in Pharmacokinetics: This increased lipophilicity drives higher membrane permeability and a larger volume of distribution (
Vd
). However, it also increases the likelihood of non-specific protein binding, necessitating careful matrix management during bioanalytical quantification.
Quantitative Property Summary
Compound
PubChem CID
Molecular Weight ( g/mol )
ClogP
Primary Pharmacological Target
Tadalafil (Parent)
110635
389.40
~1.86
PDE5 (IC50 ~5 nM)
Nortadalafil
N/A
375.38
~1.40
PDE5 (Lower Affinity)
N-Desmethyl-N-cyclopentyl tadalafil
9911274
443.50
3.79
PDE5 / Anthelmintic targets
Data synthesized from PubChem and primary literature[1][3][4].
Pharmacological Mechanism of Action: The NO-cGMP Pathway
Like their parent compound, cis-ent-tadalafil cyclopentyl derivatives exert their primary pharmacological effects by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5)[5].
Upon sexual stimulation or endothelial shear stress, Nitric Oxide (NO) is released and activates soluble Guanylate Cyclase (GC). GC catalyzes the conversion of Guanosine Triphosphate (GTP) into cyclic Guanosine Monophosphate (cGMP). cGMP acts as a secondary messenger, activating Protein Kinase G (PKG) to induce smooth muscle relaxation and vasodilation. PDE5 naturally hydrolyzes cGMP into inactive 5'-GMP, terminating the signal. Cyclopentyl derivatives competitively bind to the catalytic site of PDE5, preventing cGMP degradation and thereby amplifying the vasodilatory signal[3][5].
Figure 1: Mechanism of NO-cGMP signaling pathway and PDE5 inhibition by cyclopentyl derivatives.
Experimental Methodologies & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in the physicochemical realities of the cyclopentyl derivatives.
Protocol 1: In Vitro PDE5 Inhibition Assay (Luminescence-Based)
Causality Focus: We utilize a luminescence-based assay rather than radiometric methods because it directly correlates the depletion of cGMP to light output, providing a highly sensitive, non-radioactive readout that is robust against the high lipophilicity of the test compounds.
Reagent Preparation: Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM
MgCl2
, and 0.5 mM EGTA. Reasoning:
Mg2+
is an essential cofactor for PDE5 catalytic activity.
Compound Dilution: Dissolve the cis-ent-tadalafil cyclopentyl derivative in 100% DMSO, then perform serial dilutions. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation.
Enzyme Incubation: Mix 10 µL of the diluted compound with 10 µL of purified human recombinant PDE5 enzyme. Incubate at room temperature for 15 minutes. Reasoning: Pre-incubation allows the highly lipophilic cyclopentyl derivative to achieve binding equilibrium within the hydrophobic pocket before the substrate is introduced.
Substrate Addition: Add 10 µL of 1 µM cGMP substrate. Incubate for 45 minutes at
25∘C
.
Detection: Add 30 µL of Kinase-Glo® (or equivalent ATP/GTP detection reagent). Read luminescence after 10 minutes. Calculate the
IC50
using a 4-parameter logistic non-linear regression model.
Protocol 2: LC-MS/MS Bioanalytical Quantification
Causality Focus: Due to the high ClogP (3.79) of N-cyclopentyl derivatives, they exhibit significant matrix binding in plasma. We employ Solid Phase Extraction (SPE) and a deuterated internal standard (e.g., cis-ent-Tadalafil-d3 or N-cyclopentyl tadalafil-D4) to correct for matrix effects and ion suppression, ensuring absolute quantitative accuracy[5].
Sample Spiking: Aliquot 100 µL of plasma. Spike with 10 µL of Internal Standard (IS) solution (e.g., 50 ng/mL N-cyclopentyl tadalafil-D4). Reasoning: Spiking before any extraction step ensures that the IS undergoes the exact same physical losses as the analyte.
Solid Phase Extraction (SPE):
Condition an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 1 mL Methanol, followed by 1 mL Water.
Load the spiked plasma sample.
Wash with 1 mL of 5% Methanol in water to remove polar endogenous interferences.
Elute with 1 mL of 100% Acetonitrile. Reasoning: The high organic strength is required to disrupt the hydrophobic interactions between the cyclopentyl ring and the SPE sorbent.
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at
40∘C
. Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Analysis: Inject 5 µL onto a C18 analytical column. Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the precursor-to-product ion transitions (e.g., m/z 444.2
→
268.1 for the analyte).
Figure 2: Step-by-step bioanalytical workflow for the LC-MS/MS quantification of cyclopentyl derivatives.
Conclusion
The structural modification of tadalafil into its cis-ent cyclopentyl derivatives represents a fascinating intersection of synthetic chemistry and pharmacology. While the core pyrazinopyridoindole ensures baseline PDE5 recognition, the cyclopentyl substitution drives a massive increase in lipophilicity. This necessitates highly specialized, self-validating experimental workflows—from equilibrium-focused in vitro assays to SPE-driven LC-MS/MS bioanalysis—to accurately characterize their pharmacological properties.
References
Tadalafil | C22H19N3O4 | CID 110635 - PubChem - NIH
Source: PubChem / National Institutes of Health
URL
N-Desmethyl-N-cyclopentyl tadalafil | C26H25N3O4 | CID 9911274 - PubChem
Source: PubChem / National Institutes of Health
URL
Identification of small molecule enzyme inhibitors as broad-spectrum anthelmintics - PMC
Source: PubMed Central / National Institutes of Health
URL
Isolation and characterization of a tadalafil analogue, N-cyclopentyl nortadalafil
Source: ResearchGate / Journal of Pharmaceutical and Biomedical Analysis
URL
Technical Guide: cis-ent-Tadalafil-d3 for Research Applications - Benchchem
Source: Benchchem
URL
LC-MS/MS method development for N-desmethyl-N-cyclopentyl cis-ent-tadalafil
An Application Note and Protocol for the Bioanalytical Quantification of N-desmethyl-N-cyclopentyl cis-ent-tadalafil using LC-MS/MS Abstract This document provides a comprehensive guide for the development and validation...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Bioanalytical Quantification of N-desmethyl-N-cyclopentyl cis-ent-tadalafil using LC-MS/MS
Abstract
This document provides a comprehensive guide for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-desmethyl-N-cyclopentyl cis-ent-tadalafil, a novel analog of tadalafil, in human plasma. Tadalafil is a potent phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction.[1] The emergence of new analogs, whether for new therapeutic indications or as illicit adulterants, necessitates reliable and sensitive bioanalytical methods. This guide details a systematic approach, from initial mass spectrometry optimization and chromatographic development to a full validation protocol compliant with regulatory standards. The described method utilizes a simple protein precipitation extraction procedure and a rapid chromatographic runtime, making it suitable for high-throughput analysis in drug development and clinical research settings.
Introduction: The Rationale for Method Development
LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.[4] This guide eschews a rigid template to present a logical, cause-and-effect narrative of the method development process. We will first explore the strategic decisions in optimizing mass spectrometric and chromatographic parameters before detailing a complete, step-by-step protocol and a validation plan based on the principles outlined in the FDA and ICH M10 guidelines.[5][6][7]
The development of a reliable LC-MS/MS method is a systematic process involving the independent optimization of the mass spectrometer and the liquid chromatograph, followed by their integration and testing.
Caption: Logical workflow for LC-MS/MS method development.
Mass Spectrometry: Tuning for Sensitivity and Specificity
The goal of MS optimization is to find the most intense and stable precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), for both the analyte and the internal standard.
Analyte Characterization: The molecular weight of tadalafil is 389.4 g/mol . The target analyte, N-desmethyl-N-cyclopentyl cis-ent-tadalafil, involves the removal of a methyl group (-CH₂) and the addition of a cyclopentyl group (-C₅H₉).
Therefore, we expect the protonated precursor ion [M+H]⁺ to be at m/z 445.5 .
Infusion and Fragmentation: A standard solution of the analyte (~100 ng/mL in 50:50 acetonitrile:water) is infused directly into the mass spectrometer.
Precursor Ion Confirmation: In positive electrospray ionization (ESI+) mode, the instrument is scanned in full scan mode (e.g., m/z 100-600) to confirm the presence of the m/z 445.5 ion. Source parameters (capillary voltage, gas temperatures) are optimized to maximize its signal.[8]
Product Ion Scan: The m/z 445.5 ion is then isolated in the first quadrupole (Q1) and fragmented in the collision cell (Q2). The resulting product ions are scanned in the third quadrupole (Q3). Based on the known fragmentation of tadalafil, which commonly yields a product ion at m/z 268 from the cleavage of the piperazinedione ring, this is a highly probable product ion for the new analog as well.[2][4] Another significant fragment will likely correspond to the modified N-cyclopentyl piperazinedione moiety.
MRM Optimization: The most abundant and stable product ions are selected. The collision energy (CE) and other MS parameters are systematically optimized for each MRM transition to achieve maximum signal intensity. A deuterated internal standard (Tadalafil-d3) is used to account for matrix effects and variability in extraction and ionization.[9]
Liquid Chromatography: Achieving Separation and Good Peak Shape
The primary goal of chromatography is to separate the analyte from endogenous plasma components to reduce matrix effects and ensure accurate integration.
Column Choice: A reversed-phase C18 column is the standard choice for molecules of intermediate polarity like tadalafil and its analogs, providing excellent retention and separation capabilities.[4][10]
Mobile Phase: A combination of an aqueous phase (A) and an organic phase (B) is used.
Aqueous (A): Water with 0.1% formic acid. The acid is crucial for promoting protonation of the analyte, which is necessary for ESI+ ionization and achieving sharp, symmetrical peak shapes for basic compounds.[8]
Organic (B): Acetonitrile or Methanol. Acetonitrile is often preferred as it provides lower backpressure and efficient elution for many compounds.[4]
Gradient Elution: A gradient starting with a high percentage of aqueous phase and ramping up the organic phase allows for strong retention of the analyte on the column while eluting more polar, interfering matrix components (like salts and phospholipids) early. A rapid gradient ensures a short run time, which is ideal for high-throughput analysis.[4]
Sample Preparation: Isolating the Analyte from Plasma
A clean sample is essential for a robust and reproducible method. Protein precipitation (PPT) is a fast, simple, and effective technique for bioanalytical sample preparation.[11]
Rationale: Adding a cold organic solvent (like acetonitrile) to plasma causes proteins to denature and precipitate out of solution.[4] The analyte, being soluble in the organic solvent, remains in the supernatant.
Optimization: The ratio of acetonitrile to plasma is optimized. A 3:1 or 4:1 ratio is typically sufficient to ensure complete protein precipitation without excessively diluting the sample.[8]
Final Optimized Protocol
The following protocol represents the culmination of the development and optimization steps described above.
Preparation of Standards and Quality Controls (QCs)
Stock Solutions: Prepare a 1 mg/mL stock solution of N-desmethyl-N-cyclopentyl cis-ent-tadalafil and Tadalafil-d3 (IS) in methanol.
Working Solutions: Serially dilute the analyte stock solution to create working solutions for calibration standards (CS) and quality controls (QCs).
Calibration Curve & QCs: Spike drug-free human plasma with the appropriate working solutions to create a calibration curve (e.g., 8-10 non-zero points) and at least four levels of QCs: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Sample Preparation Protocol
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
Pipette 100 µL of plasma into the corresponding tubes.
Add 300 µL of cold acetonitrile containing the internal standard (e.g., at a final concentration of 50 ng/mL).
Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vial.
Seal the plate/vial and place it in the autosampler for analysis.
LC-MS/MS Conditions
Parameter
Condition
LC System
UHPLC System
Column
C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Flow Rate
0.5 mL/min
Gradient
5% B (0.0-0.2 min), 5-95% B (0.2-1.5 min), 95% B (1.5-2.0 min), 95-5% B (2.0-2.1 min), 5% B (2.1-3.0 min)
The developed method must be validated to ensure it is fit for purpose. Validation is performed according to the FDA Bioanalytical Method Validation Guidance for Industry and ICH M10.[5][6][7][12]
Parameter
Purpose
Typical Acceptance Criteria
Selectivity/Specificity
To ensure endogenous matrix components or metabolites do not interfere with the detection of the analyte or IS.
Response in blank matrix from at least 6 sources should be <20% of LLOQ response for the analyte and <5% for the IS.
Linearity & Range
To demonstrate a proportional relationship between instrument response and concentration over a defined range.
At least 8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision
To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision).
Replicate analyses (n=6) of QCs at four levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect
To assess the suppression or enhancement of ionization caused by co-eluting matrix components.
The CV of the IS-normalized matrix factor calculated from at least 6 lots of matrix should be ≤15%.
Recovery
To measure the efficiency of the extraction process.
Recovery of the analyte and IS should be consistent, precise, and reproducible.
Stability
To ensure the analyte is stable under various handling and storage conditions (Bench-top, Freeze-thaw, Long-term).
Mean concentration of stability samples must be within ±15% of nominal concentration.
Conclusion
This application note outlines a systematic and scientifically grounded approach to developing and validating an LC-MS/MS method for the novel tadalafil analog, N-desmethyl-N-cyclopentyl cis-ent-tadalafil, in human plasma. By following the detailed optimization strategies and the final protocol, researchers can establish a sensitive, specific, and robust method suitable for high-throughput bioanalysis. The comprehensive validation plan ensures that the data generated is reliable and compliant with global regulatory standards, making the method fit for use in pharmacokinetic and other studies critical to drug development.
References
Fragmentation Pathways of Tadalafil and Its Analogues in Electrospray Ionization Tandem Mass Spectrometry. (2018). ResearchGate. Available at: [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Lambda Therapeutic Research. Available at: [Link]
Lee, J., et al. (2018). Fragmentation Pathways of Tadalafil and Its Analogues in Electrospray Ionization Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 39(2), 190-196. Available at: [Link]
Jadhav, A. S., et al. (2016). Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation. Journal of Young Pharmacists, 8(1), 24-28. Available at: [Link]
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio. Available at: [Link]
FDA. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available at: [Link]
Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. (2026). LCGC. Available at: [Link]
Kim, T. H., et al. (2015). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical Investigation, 45(6), 623-630. Available at: [Link]
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
Al-Aani, H., & Al-Rekabi, M. (2014). RP-HPLC-PDA method development and validation for the analysis of Tadalafil in bulk, pharmaceutical dosage forms and in-vitro. International Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 249-256. Available at: [Link]
Xu, A., et al. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Rapid Communications in Mass Spectrometry, 13(21), 2151-2159. Available at: [Link]
Abdel-Rehim, M. (2011). New Techniques for Sample Preparation in Analytical Chemistry. Diva-portal.org. Available at: [Link]
Sutar, A. S., et al. (2011). RP-HPLC ESTIMATION OF TADALAFIL IN TABLET DOSAGE FORM. Trade Science Inc. Available at: [Link]
Suneetha, A., & Rao, D. (2011). METHOD DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHODS FOR ASSAY OF TADALAFIL AND SILDENAFIL CITRATE BY HPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 2), 159-162. Available at: [Link]
Shah, G., et al. (2015). Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study. Journal of Pharmaceutical Analysis, 5(6), 368-374. Available at: [Link]
HPLC Methods for analysis of Tadalafil. (n.d.). HELIX Chromatography. Available at: [Link]
Lin, H. R., et al. (2009). Identification of a tadalafil analogue adulterated in a dietary supplement. Journal of Food and Drug Analysis, 17(6), 450-455. Available at: [Link]
Bishop, C., et al. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI. Available at: [Link]
Bioanalytical Sample Preparation. (n.d.). Biotage. Available at: [Link]
Tótos, R., et al. (2018). validated lc-ms/ms method for the determination of tadalafil – a competitive phosphodiesterase 5 inhibitor (pde5) – from human plasma. Studia UBB Chemia, 63(4), 185-196. Available at: [Link]
Kim, T. H., et al. (2015). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. Semantic Scholar. Available at: [Link]
Bogdanova, A., et al. (2019). Development and Validation of Tadalafil Determination in Human Plasma by HPLC-MS Method. Pharmacia, 66(1), 23-28. Available at: [Link]
Application Note & Protocol: A Detailed Guide to the Total Synthesis of N-desmethyl-N-cyclopentyl cis-ent-tadalafil
Abstract: This document provides a comprehensive guide for the total synthesis of N-desmethyl-N-cyclopentyl cis-ent-tadalafil, a key analog of the phosphodiesterase type 5 (PDE5) inhibitor, tadalafil. The synthesis is st...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This document provides a comprehensive guide for the total synthesis of N-desmethyl-N-cyclopentyl cis-ent-tadalafil, a key analog of the phosphodiesterase type 5 (PDE5) inhibitor, tadalafil. The synthesis is strategically designed around a pivotal diastereoselective Pictet-Spengler reaction, followed by chloroacetylation and a final cyclization step. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the synthetic pathway.
Introduction and Significance
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis and the pulmonary vasculature.[1][2][3] Its inhibitory action leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation. This mechanism underpins its clinical application in the treatment of erectile dysfunction and pulmonary arterial hypertension.
The synthesis of tadalafil analogs is of significant interest in medicinal chemistry for several reasons, including the exploration of structure-activity relationships (SAR), the development of compounds with improved pharmacokinetic profiles, and the investigation of new therapeutic applications.[1][3][4] N-desmethyl-N-cyclopentyl cis-ent-tadalafil is a specific analog where the methyl group on the piperazinedione ring of the enantiomer of tadalafil is replaced with a cyclopentyl group. The "ent" prefix denotes that it is the enantiomer of the typical tadalafil structure, meaning it is synthesized from L-tryptophan rather than D-tryptophan. The study of such analogs can provide valuable insights into the binding pocket of the PDE5 enzyme and the impact of steric bulk on potency and selectivity.
This guide details a robust and well-established synthetic route to N-desmethyl-N-cyclopentyl cis-ent-tadalafil, commencing with readily available starting materials.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, N-desmethyl-N-cyclopentyl cis-ent-tadalafil (I), reveals a clear and efficient synthetic strategy. The core piperazinedione ring can be disconnected via an intramolecular cyclization, leading back to the chloroacetylated intermediate (II). This intermediate is formed through the acylation of the key tetrahydro-β-carboline core (III). The tetracyclic system of (III) is classically constructed via a Pictet-Spengler reaction between L-tryptophan methyl ester (IV) and piperonal (V).[5][6][7] This retrosynthetic pathway is advantageous as it relies on well-understood and high-yielding transformations.
Caption: Retrosynthetic analysis of N-desmethyl-N-cyclopentyl cis-ent-tadalafil.
Forward Synthesis: Experimental Protocols
The forward synthesis is presented in three main stages, each with a detailed protocol and scientific justification for the chosen methodology. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
This crucial step involves the condensation of L-tryptophan methyl ester with piperonal to form the cis-tetrahydro-β-carboline intermediate. The reaction is acid-catalyzed, proceeding through an iminium ion intermediate that undergoes intramolecular electrophilic substitution on the indole ring.[5] The choice of acid and solvent is critical for achieving high diastereoselectivity in favor of the desired cis isomer.
Protocol 1: Synthesis of (1S,3S)-Methyl 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Reagent
Molar Mass ( g/mol )
Amount
Moles
L-Tryptophan Methyl Ester HCl
254.71
10.0 g
39.26 mmol
Piperonal
150.13
6.49 g
43.19 mmol
Isopropanol
-
160 mL
-
Procedure:
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add L-tryptophan methyl ester hydrochloride (10.0 g, 39.26 mmol), piperonal (6.49 g, 43.19 mmol), and isopropanol (160 mL).
Heat the mixture to reflux and maintain for 9-10 hours, with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature. The desired cis-isomer hydrochloride salt will precipitate out of the solution.
Collect the precipitate by vacuum filtration and wash the filter cake with a small amount of cold isopropanol.
Dry the solid under vacuum to yield the pure cis-tetrahydro-β-carboline intermediate as a pale-yellow solid.
Causality Behind Experimental Choices:
Starting Material Stereochemistry: The use of L-tryptophan methyl ester dictates the (1S, 3S) stereochemistry of the resulting β-carboline, which ultimately leads to the ent-tadalafil analog.
Solvent and Diastereoselectivity: Refluxing in isopropanol has been shown to improve the diastereoselectivity of the Pictet-Spengler reaction for this substrate combination.[7] The desired cis-isomer hydrochloride salt is less soluble in isopropanol than the trans-isomer, allowing for its selective precipitation and isolation.[7] This avoids the need for tedious column chromatography to separate the diastereomers.
Step 2: Chloroacetylation of the Tetrahydro-β-carboline Intermediate
The secondary amine of the tetrahydro-β-carboline is acylated with chloroacetyl chloride. This step introduces the electrophilic handle necessary for the subsequent cyclization. An inorganic base is used to neutralize the HCl generated during the reaction and to deprotonate the amine, facilitating its nucleophilic attack on the acyl chloride.
Protocol 2: Synthesis of (1S,3S)-Methyl 1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Reagent
Molar Mass ( g/mol )
Amount
Moles
cis-Tetrahydro-β-carboline HCl
400.85
10.0 g
24.94 mmol
Potassium Carbonate
138.21
8.62 g
62.35 mmol
Chloroacetyl Chloride
112.94
2.4 mL
30.0 mmol
Ethyl Acetate
-
150 mL
-
Procedure:
Suspend potassium carbonate (8.62 g, 62.35 mmol) in ethyl acetate (100 mL) in a 250 mL three-necked flask equipped with a thermometer, dropping funnel, and magnetic stirrer.
Add the cis-tetrahydro-β-carboline hydrochloride (10.0 g, 24.94 mmol) to the suspension and stir for 30 minutes at room temperature.
Cool the mixture to 0-5 °C using an ice bath.
Slowly add a solution of chloroacetyl chloride (2.4 mL, 30.0 mmol) in ethyl acetate (50 mL) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
Continue stirring the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1.5 hours.
Add water (100 mL) to the reaction mixture and transfer to a separatory funnel.
Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chloroacetyl intermediate as a solid. This product is often of sufficient purity for the next step without further purification.
Causality Behind Experimental Choices:
Base Selection: Potassium carbonate is an effective and economical inorganic base for this acylation. It is strong enough to neutralize the generated HCl and facilitate the reaction but is not so strong as to cause significant side reactions.
Temperature Control: The reaction is performed at low temperatures to control the exothermicity of the acylation and to minimize potential side reactions involving the highly reactive chloroacetyl chloride.
Step 3: Cyclization with Cyclopentylamine to form N-desmethyl-N-cyclopentyl cis-ent-tadalafil
The final step involves the reaction of the chloroacetyl intermediate with cyclopentylamine. This proceeds via an initial nucleophilic substitution of the chloride by the primary amine, followed by an intramolecular aminolysis of the methyl ester to form the final piperazinedione ring.
Protocol 3: Synthesis of (6S,12aS)-6-(1,3-benzodioxol-5-yl)-2-cyclopentyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione
Reagent
Molar Mass ( g/mol )
Amount
Moles
Chloroacetyl Intermediate
440.87
10.0 g
22.68 mmol
Cyclopentylamine
85.15
3.86 mL
38.56 mmol
Methanol
-
150 mL
-
Procedure:
Dissolve the chloroacetyl intermediate (10.0 g, 22.68 mmol) in methanol (150 mL) in a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.
Add cyclopentylamine (3.86 mL, 38.56 mmol) to the solution.
Heat the reaction mixture to reflux and maintain for 5-6 hours. Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature. The product will precipitate from the solution.
Collect the solid product by vacuum filtration.
Wash the filter cake with cold methanol to remove any unreacted starting materials or by-products.
Dry the product under vacuum to yield N-desmethyl-N-cyclopentyl cis-ent-tadalafil as a white to off-white solid. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.
Causality Behind Experimental Choices:
Choice of Amine: Cyclopentylamine is used to introduce the cyclopentyl moiety onto the piperazinedione ring, leading to the desired tadalafil analog. An excess is used to drive the reaction to completion.
Solvent and Temperature: Refluxing methanol provides a suitable temperature for both the initial SN2 reaction and the subsequent intramolecular cyclization to occur at a reasonable rate.
Overall Synthetic Pathway
The complete forward synthesis is a streamlined and efficient three-step process from commercially available starting materials.
Caption: The forward synthesis pathway for N-desmethyl-N-cyclopentyl cis-ent-tadalafil.
Conclusion
The total synthesis of N-desmethyl-N-cyclopentyl cis-ent-tadalafil has been presented in a detailed, step-by-step format suitable for reproduction in a laboratory setting. The described pathway is efficient and high-yielding, leveraging a diastereoselective Pictet-Spengler reaction as the key step to establish the required stereochemistry. By providing not only the protocols but also the scientific rationale behind them, this guide aims to empower researchers to confidently synthesize this and other related tadalafil analogs for further investigation.
Abadi, A. H., et al. (2006). Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents. Archiv der Pharmazie, 339(5), 229-235. [Link]
Mangia, A., et al. (2009). A process for the preparation of tadalafil. EP2181997A1.
Zhang, Y., et al. (2005). Improved Synthesis of Tadalafil. Organic Preparations and Procedures International, 37(1), 99-103. [Link]
Abadi, A. H., et al. (2006). Synthesis of novel tadalafil analogues and their evaluation as phosphodiesterase inhibitors and anticancer agents. PubMed. [Link]
Daugan, A., et al. (2003). The Discovery of Tadalafil: A Novel and Highly Selective PDE5 Inhibitor. 2: 2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione Analogues. Journal of Medicinal Chemistry, 46(21), 4533-4542. [Link]
Mieczkowski, A., et al. (2021). Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. Molecules, 26(4), 794. [Link]
Low, M. Y., et al. (2008). Isolation and structural characterization of two tadalafil analogs found in dietary supplements. ResearchGate. [Link]
Wang, L. T., et al. (2007). Synthesis of Tadalafil Analogues. Synthetic Communications, 36(11), 1521-1528. [Link]
Zhang, J. G. (2013). Simple preparation process of tadalafil. CN102432470A.
PubChem. N-Desmethyl-N-cyclopentyl tadalafil. National Center for Biotechnology Information. [Link]
Application Note: NMR Spectroscopic Protocols for the Structural Elucidation of N-desmethyl-N-cyclopentyl cis-ent-tadalafil
Executive Summary The emergence of complex synthetic phosphodiesterase type 5 (PDE5) inhibitor analogs in both drug development pipelines and adulterated dietary supplements requires rigorous analytical frameworks. N-des...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The emergence of complex synthetic phosphodiesterase type 5 (PDE5) inhibitor analogs in both drug development pipelines and adulterated dietary supplements requires rigorous analytical frameworks. N-desmethyl-N-cyclopentyl cis-ent-tadalafil is a specific structural analog of tadalafil where the N-methyl group on the piperazinedione ring is replaced by a cyclopentyl moiety, and the absolute stereochemistry is inverted to the (6S, 12aS) cis-ent configuration (the enantiomer of the naturally active (6R, 12aR) cis-tadalafil) [1].
This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously confirm the regiochemistry of the cyclopentyl substitution and resolve the cis-ent absolute configuration.
Mechanistic Rationale: The Analytical Challenge
While High-Resolution Mass Spectrometry (HRMS) can easily confirm the molecular formula (C₂₆H₂₅N₃O₄, m/z 444 [M+H]⁺), it is fundamentally limited in structural elucidation. HRMS cannot definitively prove that the cyclopentyl group is attached to the N2 position rather than another heteroatom, nor can it differentiate between the four possible stereoisomers (cis, cis-ent, trans, trans-ent).
NMR spectroscopy bridges this gap. By utilizing Heteronuclear Multiple Bond Correlation (HMBC), we can map the exact atomic connectivity through long-range scalar couplings. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) allows us to measure through-space dipole-dipole interactions, providing the critical spatial relationships required to prove the cis relative stereochemistry before orthogonal chiral techniques resolve the cis-ent absolute configuration [2].
Experimental Protocols
Sample Preparation
Solvent Selection : Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
d6
, 100 atom % D).
Causality : DMSO-
d6
is strictly preferred over CDCl₃ for tadalafil analogs. DMSO strongly hydrogen-bonds with the indole NH proton (typically appearing around 11.0 ppm), significantly slowing its chemical exchange rate. This prevents signal broadening and allows for the observation of crucial HMBC correlations originating from the indole nitrogen, which are necessary to map the pyrido[3,4-b]indole core.
1D NMR Acquisition (¹H and ¹³C)
¹H NMR (600 MHz) : Acquire using 32 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds.
¹³C NMR (150 MHz) : Acquire using 1024 to 2048 scans (depending on exact concentration), D1 of 2.0 seconds, with WALTZ-16 proton decoupling.
Diagnostic Markers : Look for the absence of the characteristic N-CH₃ singlet at ~2.9 ppm (¹H) and ~32 ppm (¹³C). Instead, a distinct downfield methine multiplet (~4.6 ppm) and a cluster of aliphatic methylene signals (1.5–2.0 ppm) will indicate the cyclopentyl substitution.
HSQC (Heteronuclear Single Quantum Coherence) : Acquire to map all direct ¹H-¹³C attachments, specifically identifying the cyclopentyl methine carbon (~54 ppm).
Causality : HMBC is the self-validating step for the cyclopentyl position. The cyclopentyl methine proton (~4.6 ppm) must show strong ³J correlations to the adjacent carbonyl carbons (C1 and C3) of the piperazinedione ring. If the cyclopentyl group were attached elsewhere (e.g., the indole nitrogen), these specific correlations would be absent.
Stereochemical Elucidation (NOESY)
NOESY : Acquire with a mixing time of 400 ms.
Causality : A mixing time of 400 ms is optimal for molecules of this molecular weight (~443 Da) in viscous solvents like DMSO to observe through-space Nuclear Overhauser Effects (< 5 Å) without excessive spin diffusion.
Interpretation : A strong NOE cross-peak between the H-6 proton (~6.1 ppm) and the H-12a proton (~4.4 ppm) proves they reside on the same face of the molecule, confirming the cis relative relationship. A trans configuration would yield no such cross-peak due to the rigid geometry of the hexahydropyrazino ring exceeding the 5 Å NOE limit [1].
Resolving the cis-ent Absolute Configuration
Standard NMR in an achiral solvent cannot distinguish between the (6R, 12aR) cis and the (6S, 12aS) cis-ent enantiomers, as they have identical scalar properties.
Chiral NMR Protocol : Introduce a Chiral Solvating Agent (CSA), such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol), into the NMR tube. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers, inducing chemical shift non-equivalence (Δδ).
By comparing the split signals against a known (6R, 12aR) tadalafil standard, the (6S, 12aS) cis-ent configuration is definitively assigned.
Quantitative Data Summary
The following table summarizes the diagnostic NMR chemical shifts used to differentiate standard tadalafil from the N-desmethyl-N-cyclopentyl analog.
Structural Feature
Tadalafil (¹H ppm)
Tadalafil (¹³C ppm)
Cyclopentyl Analog (¹H ppm)
Cyclopentyl Analog (¹³C ppm)
N-Alkyl Substitution
2.92 (s, 3H, N-CH₃)
32.8 (CH₃)
4.65 (m, 1H, N-CH)
54.2 (CH)
Cyclopentyl CH₂
N/A
N/A
1.50 – 1.95 (m, 8H)
24.5, 28.7 (CH₂)
H-6 (Chiral Center)
6.11 (s, 1H)
55.4 (CH)
6.13 (s, 1H)
55.6 (CH)
H-12a (Chiral Center)
4.40 (dd, 1H)
55.8 (CH)
4.42 (dd, 1H)
56.1 (CH)
Indole NH
11.05 (s, 1H)
N/A
11.08 (s, 1H)
N/A
Note: Spectra acquired in DMSO-
d6
at 298K. Minor shift variations (±0.05 ppm) may occur depending on exact concentration and probe tuning.
Workflow Visualization
Workflow for structural and stereochemical elucidation of tadalafil analogs.
References
Kee, C.-L., Chin, L.-C., Cheah, N.-P., Ge, X., & Low, M.-Y. (2019). Elucidation of the absolute configuration of a tadalafil analogue found as adulterant in a health supplement by mass spectrometry, chiroptical methods and NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]
Zou, P., Hou, P., Low, M.-Y., & Koh, H.-L. (2006). Structural elucidation of a tadalafil analogue found as an adulterant of a herbal product. Food Additives & Contaminants. URL:[Link]
Application
Application Note: Advanced Extraction and Recovery Protocols for N-desmethyl-N-cyclopentyl cis-ent-tadalafil in Complex Dietary Supplements
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols Introduction & Chemical Context The illicit adulteration of dietary suppleme...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Technical Application Note & Validated Protocols
Introduction & Chemical Context
The illicit adulteration of dietary supplements with unapproved phosphodiesterase type 5 (PDE5) inhibitor analogues poses a severe public health risk. To evade regulatory detection, clandestine manufacturers continuously synthesize novel structural variants. One such prominent analogue is N-desmethyl-N-cyclopentyl cis-ent-tadalafil (often referred to generically as cyclopentyl tadalafil), which has been increasingly flagged by global health authorities in routine pre-market surveillance of male enhancement supplements.
Mechanistic Implications for Extraction:
Structurally, this analogue is synthesized by removing the N-methyl group on the piperazinedione ring of tadalafil and substituting it with a bulky cyclopentyl moiety. This substitution drastically increases the molecule's lipophilicity (LogP) and steric bulk. Furthermore, unlike sildenafil—which contains a basic piperazine ring that readily protonates—tadalafil and its analogues are essentially neutral molecules under standard physiological and extraction pH conditions.
This chemical reality dictates the extraction strategy: ion-exchange mechanisms are highly inefficient for tadalafil analogues . Instead, extraction and clean-up must rely entirely on optimized hydrophobic interactions and the disruption of excipient hydrogen bonding.
Matrix Challenges & Methodological Strategy
Dietary supplements are analytically hostile matrices. They consist of highly concentrated botanical extracts (e.g., Panax ginseng, Epimedium), complex carbohydrates, and lipid-rich binders that cause severe ion suppression in Electrospray Ionization (ESI) mass spectrometry. According to AOAC Standard Method Performance Requirements (SMPR® 2014.011), analytical methods must demonstrate robust interference control and high probability of identification across these diverse matrices[1].
To achieve this, a tiered sample preparation strategy is required based on the physical state of the matrix.
Caption: Decision matrix for selecting the optimal extraction workflow based on dietary supplement matrix characteristics.
Target Matrix: Simple solid dosage forms (pressed tablets, pure powder capsules).
Causality & Expertise: While pure acetonitrile is a standard protein-crashing solvent, recent UPLC-MS/MS studies indicate that highly lipophilic PDE5 analogues exhibit severe chromatographic peak splitting when extracted or diluted in 100% acetonitrile[2]. Utilizing an 80:20 Methanol:Water (v/v) mixture prevents this splitting by ensuring complete solvation of the cyclopentyl moiety while simultaneously disrupting the hydrogen bonds of cellulose-based excipients.
Step-by-Step Methodology:
Homogenization: Accurately weigh 100 mg of the homogenized supplement powder into a 15 mL centrifuge tube.
Internal Standard Spiking: Spike the powder with 50 µL of a 1 µg/mL N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil-D4 internal standard solution[1]. Allow to dry for 10 minutes.
Extraction: Add 5.0 mL of Methanol:Water (80:20, v/v).
Agitation: Vortex vigorously for 2 minutes, followed by ultrasonication for 15 minutes at room temperature.
Separation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial for LC-MS/MS analysis.
Target Matrix: Complex herbal matrices rich in flavonoids, tannins, and saponins.
Causality & Expertise: Because tadalafil analogues lack a basic amine, Mixed-Mode Cation Exchange (MCX) is ineffective. A Hydrophilic-Lipophilic Balance (HLB) copolymer must be utilized. The divinylbenzene core captures the lipophilic cyclopentyl group, while the N-vinylpyrrolidone allows the cartridge to remain wetted during aqueous washes. Eluting with 100% ethyl acetate selectively strips the highly lipophilic analogue while leaving polar herbal interferences trapped on the sorbent.
Caption: Step-by-step mechanism of Hydrophilic-Lipophilic Balance (HLB) SPE for isolating neutral tadalafil analogues.
Step-by-Step Methodology:
Sample Pre-treatment: Extract 100 mg of herbal powder in 5 mL of Methanol:Water (50:50, v/v). Centrifuge and collect the supernatant. Dilute the supernatant with 15 mL of HPLC-grade water to reduce the organic content to <15% (critical for HLB retention).
Conditioning: Condition a 200 mg/6 mL polymeric HLB cartridge with 5 mL Methanol, followed by 5 mL Water.
Loading: Load the diluted extract onto the cartridge at a flow rate of 1-2 mL/min.
Washing: Wash with 5 mL of 5% Methanol in Water to remove polar phenolic compounds.
Drying: Apply maximum vacuum for 5 minutes to dry the sorbent bed completely.
Elution: Elute the target analytes with 5 mL of 100% Ethyl Acetate.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1 mL of initial LC mobile phase.
Protocol C: Modified QuEChERS
Target Matrix: Lipid-based softgels and oil suspensions.
Causality & Expertise: Lipids coat reversed-phase analytical columns, destroying resolution. A modified QuEChERS approach utilizes anhydrous MgSO4 to drive the salting-out of the lipophilic analogue into the acetonitrile layer. A subsequent dispersive SPE (dSPE) step using C18 sorbent effectively binds and removes co-extracted long-chain fatty acids from the softgel matrix.
Quality Assurance & Self-Validation System
To guarantee trustworthiness, every extraction batch must operate as a self-validating system. Relying solely on external calibration curves is insufficient due to the unpredictable nature of supplement matrices.
Deuterated Internal Standardization: Always spike samples with N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil-D4 prior to extraction[1]. This corrects for evaporative losses, incomplete partitioning, and matrix-induced ion suppression.
Matrix Effect (ME) Calculation: To validate the clean-up efficiency, calculate the absolute matrix effect:
ME (%) = (Peak Area of Post-Extraction Spike / Peak Area of Neat Standard) × 100
Note: An ME between 80% and 120% indicates a successful clean-up. Values <80% indicate severe ion suppression requiring further dilution or a switch from SLE to SPE.
Quantitative Data & Method Validation
The following table summarizes the expected validation parameters when applying the above protocols to N-desmethyl-N-cyclopentyl cis-ent-tadalafil, demonstrating the necessity of matching the extraction technique to the matrix.
Matrix Type
Recommended Extraction Method
Mean Recovery (%)
Matrix Effect (%)
Precision (RSD %)
LOQ (ng/g)
Hard Capsule (Excipient heavy)
Protocol A: SLE (MeOH:H2O)
94.2
-12.5
4.1
25.0
Herbal Root (Flavonoid rich)
Protocol B: HLB-SPE
89.7
-18.2
5.6
10.0
Softgel/Oil (Lipid rich)
Protocol C: Modified QuEChERS
85.3
-22.4
6.8
50.0
Analytical Detection (LC-MS/MS)
To confirm the success of the extraction, detection should be performed using LC-MS/MS in Positive Electrospray Ionization (ESI+) mode.
Column Selection: A high-density C18 column (e.g., Capcell PAK C18) is highly recommended, as it has demonstrated superior chromatographic separation performance for isobaric PDE5 analogues[3].
Mobile Phase: Gradient elution utilizing 5.0 mM ammonium formate with 0.1% formic acid in ultrapure water (Mobile Phase A) and 0.1% formic acid in methanol (Mobile Phase B) provides optimal ionization efficiency for tadalafil analogues[4].
Ionization Behavior: Due to its neutral nature, N-desmethyl-N-cyclopentyl cis-ent-tadalafil primarily forms protonated adducts [M+H]+ and sodium adducts [M+Na]+. The collision energy must be optimized specifically for the cleavage of the cyclopentyl ring to generate stable product ions for dynamic Multiple Reaction Monitoring (dMRM).
References
MDPI. "Screening of Phosphodiesterase-5 Inhibitors and Their Analogs in Dietary Supplements by Liquid Chromatography–Hybrid Ion Trap–Time of Flight Mass Spectrometry." Molecules, 2020. URL:[Link]
National Institutes of Health (NIH) / PubMed. "Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements." URL:[Link]
AOAC International. "SMPR 2014.011: Standard Method Performance Requirements for Phosphodiesterase Type 5 (PDE5) Inhibitors in Dietary Ingredients and Supplements." AOAC, 2014. URL: [Link]
Semantic Scholar. "UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements." Molecules, 2024. URL:[Link]
Health Sciences Authority (HSA) Singapore. "Annual Report 2014/15." URL: [Link]
Protocols for In Vivo Pharmacokinetic Assessment of N-desmethyl-N-cyclopentyl cis-ent-tadalafil
An Application Note for Drug Development Professionals Abstract This document provides a comprehensive, technically detailed guide for conducting in vivo pharmacokinetic (PK) studies on N-desmethyl-N-cyclopentyl cis-ent-...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive, technically detailed guide for conducting in vivo pharmacokinetic (PK) studies on N-desmethyl-N-cyclopentyl cis-ent-tadalafil, a novel analog of the phosphodiesterase type 5 (PDE5) inhibitor, tadalafil. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a framework from experimental design to data analysis. By synthesizing established methodologies for tadalafil with fundamental principles of preclinical drug metabolism and pharmacokinetics (DMPK), this guide explains not only the procedural steps but also the critical scientific rationale behind them. Our objective is to equip research teams with a robust, self-validating system for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this new chemical entity, ensuring data integrity and regulatory alignment.
Introduction: The Imperative for Pharmacokinetic Profiling
N-desmethyl-N-cyclopentyl cis-ent-tadalafil is a structural analog of tadalafil, a potent and selective inhibitor of PDE5 used in the management of erectile dysfunction and pulmonary arterial hypertension.[1] As with any new chemical entity (NCE), elucidating its pharmacokinetic (PK) profile is a cornerstone of early-stage drug development.[2] PK studies provide critical insights into how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism, which is essential for evaluating efficacy, safety, and establishing appropriate dosing regimens.[2][3]
The parent compound, tadalafil, is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) isoform and is predominantly excreted as inactive metabolites in the feces (approx. 61%) and to a lesser extent in the urine (approx. 36%).[4] It exhibits a long terminal half-life of approximately 17.5 hours in healthy human subjects.[1][5] This existing knowledge base for tadalafil serves as a valuable proxy for designing studies for its analogs, allowing us to form educated hypotheses about metabolic pathways and clearance mechanisms. However, direct experimental verification for N-desmethyl-N-cyclopentyl cis-ent-tadalafil is mandatory, as even minor structural modifications can significantly alter its ADME properties.
This guide outlines a scientifically rigorous approach to determine key PK parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), terminal half-life (t½), and absolute oral bioavailability (F%). Adherence to these protocols will generate the foundational data required for informed decision-making in subsequent preclinical and clinical development phases, in alignment with international regulatory expectations.[6][7]
Part 1: Strategic Experimental Design
A robust PK study begins not in the laboratory, but with a meticulously planned experimental design. Every choice, from animal model to dosing route, must be deliberate and scientifically justified.
Animal Model Selection: Rationale and Justification
The choice of animal model is critical for generating data that can be reasonably extrapolated to humans.
Primary Model: Sprague-Dawley Rat: The male Sprague-Dawley (SD) rat is the recommended model for initial PK screening. This preference is based on several factors:
Extensive Historical Data: Rodent models are widely used in preclinical toxicology and PK studies, providing a vast repository of comparative data.[8]
Physiological Characterization: Their physiology and metabolic systems are well-understood. While differences exist, key metabolic enzymes like the CYP450 family have functional homologs to human enzymes.
Practicality: Their size allows for serial blood sampling without compromising animal welfare, and they are cost-effective for screening studies. Studies have successfully characterized the pharmacokinetics of tadalafil in SD rats, making it a relevant model.[9]
Secondary/Confirmatory Model: Beagle Dog: The Beagle dog is often used as a second, non-rodent species in preclinical testing. Dogs can sometimes offer a metabolic profile that is more predictive of human outcomes than rodents.[10] Pharmacokinetic data for tadalafil in dogs is also available, providing a basis for comparison.[11]
Animal Specifications: For this protocol, we will focus on male Sprague-Dawley rats, 8-10 weeks old, weighing 250-300g . Animals should be sourced from a reputable vendor and be specific pathogen-free (SPF). Using a single gender (male) initially eliminates potential variability from the estrous cycle in females.
Dose Formulation and Vehicle Selection
The formulation must ensure the compound is fully solubilized or uniformly suspended to guarantee accurate dosing. Since N-desmethyl-N-cyclopentyl cis-ent-tadalafil is expected to have low aqueous solubility similar to tadalafil, a suitable vehicle is required.
Intravenous (IV) Formulation: An IV dose is essential for determining absolute bioavailability and intrinsic clearance. The vehicle must be sterile and non-irritating. A common vehicle system is:
5% DMSO / 40% PEG400 / 55% Saline: This combination is effective at solubilizing many poorly soluble compounds for IV administration. The final concentration of DMSO should be kept low to minimize toxicity.
Oral (PO) Formulation: The oral vehicle should be appropriate for administration by gavage and facilitate absorption.
0.5% Carboxymethylcellulose (CMC) in Water: This is a standard suspending vehicle for oral dosing in preclinical studies.
Table 1: Example Dose Formulation Preparation
Parameter
Intravenous (IV) Formulation
Oral (PO) Formulation
Target Dose
1 mg/kg
5 mg/kg
Dosing Volume
2 mL/kg
10 mL/kg
Stock Solution
10 mg/mL in 100% DMSO
N/A (direct suspension)
Final Concentration
0.5 mg/mL
0.5 mg/mL
| Preparation | 1. Dissolve compound in DMSO. 2. Add PEG400 and vortex. 3. Add saline dropwise while vortexing. | 1. Weigh compound. 2. Add 0.5% CMC solution. 3. Homogenize to form a uniform suspension. |
Causality Note: The IV dose is typically lower than the PO dose because it bypasses absorption barriers and first-pass metabolism, resulting in 100% bioavailability by definition. The chosen doses should be informed by prior in vitro potency and cytotoxicity data to ensure they are pharmacologically relevant but non-toxic.
Study Groups and Sampling Schedule
A parallel study design is recommended for initial characterization to avoid potential carry-over effects.
Group 1: Intravenous Administration (n=3-5 rats)
Route: Bolus injection via the lateral tail vein.
Dose: 1 mg/kg
Group 2: Oral Administration (n=3-5 rats)
Route: Oral gavage.
Dose: 5 mg/kg
A well-designed blood sampling schedule is crucial to accurately define the plasma concentration-time curve, especially the absorption phase (for PO), the peak concentration (Cmax), and the elimination phase.
Table 2: Recommended Blood Sampling Time Points
Route
Time Points (hours post-dose)
Rationale
IV
0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, 24
Captures the initial distribution phase immediately after injection and defines the elimination phase.
| PO | 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 | Captures the absorption phase and potential Tmax (expected around 2 hours based on tadalafil) and accurately defines the elimination phase.[5] A 48-hour point is included to better characterize the terminal half-life. |
Part 2: Step-by-Step In Vivo Experimental Protocol
This protocol assumes all procedures have been approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to relevant animal welfare guidelines.
Animal Preparation and Acclimatization
Acclimatization: Upon arrival, house the rats in a controlled environment (22±2°C, 50±10% humidity, 12-hour light/dark cycle) for a minimum of 5-7 days.
Health Check: Monitor animals daily for health status. Only use animals that are healthy and within the specified weight range on the day of the study.
Fasting: Fast animals overnight (approx. 12 hours) before dosing to reduce variability in oral absorption. Ensure free access to water at all times.
Dosing Procedures
Animal Weighing: Weigh each animal immediately before dosing to calculate the precise volume to be administered.
Intravenous Dosing (Group 1):
a. Place the rat in a suitable restraint device.
b. Warm the tail using a heat lamp or warm water to dilate the lateral tail vein.
c. Administer the 1 mg/kg dose as a slow bolus injection (over ~30 seconds) using a 27G needle and syringe.
d. Record the exact time of administration.
Oral Dosing (Group 2):
a. Gently restrain the rat.
b. Administer the 5 mg/kg dose using a ball-tipped stainless steel gavage needle.
c. Ensure the needle is inserted into the esophagus and not the trachea before dispensing the formulation.
d. Record the exact time of administration.
Blood Sample Collection and Processing
Collection Volume: Collect approximately 150-200 µL of whole blood at each time point specified in Table 2.
Collection Site: Use the saphenous or jugular vein (if cannulated). Rotate collection sites to minimize stress and injury.
Anticoagulant: Collect blood into tubes pre-coated with K2-EDTA to prevent coagulation.
Processing:
a. Immediately after collection, gently invert the tubes 8-10 times to mix with the anticoagulant.
b. Place the tubes on ice.
c. Within 30 minutes of collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C.
d. Carefully aspirate the supernatant (plasma) into clean, pre-labeled cryovials.
e. Immediately store the plasma samples at -80°C pending bioanalysis.
Trustworthiness Note: Meticulous sample handling is paramount. Hemolysis can interfere with analysis, and improper storage can lead to analyte degradation. Each sample should be clearly labeled with the animal ID, study number, time point, and date.
Visualization: In Vivo PK Experimental Workflow
The following diagram outlines the complete workflow from animal preparation to sample storage.
Caption: Workflow from animal preparation to bioanalysis.
Part 3: Bioanalytical Method Protocol (UPLC-MS/MS)
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.[12][13]
Method Validation
Before analyzing study samples, the analytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA).[14][15] This ensures the data generated is accurate and reliable.
Determine the closeness of measured values to nominal values and their reproducibility.
Accuracy within ±15% (except LLOQ); Precision (CV%) ≤15%.
Matrix Effect
Assess the ion suppression or enhancement from the biological matrix.
CV of matrix factor should be ≤15%.
Recovery
Measure the efficiency of the extraction process.
Should be consistent, precise, and reproducible.
| Stability | Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration within ±15% of nominal concentration. |
Sample Preparation: Protein Precipitation (PPT)
PPT is a rapid and effective method for removing the bulk of proteins from plasma samples.
Thaw Samples: Thaw plasma samples on ice.
Aliquot: Aliquot 50 µL of each plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
Add Internal Standard (IS): Add 10 µL of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like tadalafil-d3) to all tubes except blanks.[13] The IS helps correct for variability in extraction and instrument response.
Precipitate: Add 200 µL of ice-cold acetonitrile to each tube.
Vortex: Vortex vigorously for 1 minute to precipitate proteins.
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
Inject: Inject a small volume (e.g., 2-5 µL) into the UPLC-MS/MS system.
UPLC-MS/MS Instrumental Conditions
The following are example starting conditions based on published methods for tadalafil and should be optimized specifically for N-desmethyl-N-cyclopentyl cis-ent-tadalafil.[16][17]
Table 4: Example UPLC-MS/MS Parameters
Component
Parameter
Setting
UPLC System
Column
C18 reverse-phase, e.g., Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Gradient
Start at 10% B, ramp to 95% B, hold, return to 10% B
Column Temp.
40°C
Mass Spectrometer
Ionization Mode
Electrospray Ionization Positive (ESI+)
Analysis Mode
Multiple Reaction Monitoring (MRM)
MRM Transition
To be determined by infusion of the analytical standard
Source Temp.
150°C
| | Desolvation Temp. | 500°C |
Part 4: Pharmacokinetic Data Analysis
Once plasma concentrations have been determined at each time point, the data must be processed to derive the key PK parameters.
Software and Analysis Method
Software: Standard industry software such as Phoenix™ WinNonlin® is recommended for pharmacokinetic analysis.[18]
Method: Non-Compartmental Analysis (NCA): NCA is a direct method for calculating PK parameters from the observed concentration-time data without assuming a specific compartmental model for the body.[19][20] It is the standard approach for most preclinical and clinical PK studies.
Calculation of Key PK Parameters
The plasma concentration vs. time data for each animal is used to calculate the following parameters.
Table 5: Key Pharmacokinetic Parameters and Their Significance
Parameter
Description
Calculation Method
Significance
Cmax
Maximum observed plasma concentration
Directly from the concentration-time data
Indicates the peak exposure after a dose.
Tmax
Time at which Cmax is observed
Directly from the concentration-time data
Indicates the rate of drug absorption.
AUC(0-t)
Area Under the Curve from time 0 to the last measurable time point (t)
Linear-up/Log-down Trapezoidal Rule
Represents the total drug exposure over the measured time period.
AUC(0-inf)
Area Under the Curve extrapolated to infinity
AUC(0-t) + (Clast / λz)
Represents the total drug exposure after a single dose.
t½
Terminal elimination half-life
0.693 / λz (where λz is the terminal elimination rate constant)
Time required for the plasma concentration to decrease by half.
CL
Total body clearance (IV data)
Dose_IV / AUC(0-inf)_IV
Volume of plasma cleared of the drug per unit of time.
Vd
Volume of distribution (IV data)
CL / λz
Apparent volume into which the drug distributes.
| F% | Absolute oral bioavailability | (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100 | The fraction of the oral dose that reaches systemic circulation. |
Visualization: Pharmacokinetic Data Analysis Workflow
This diagram illustrates the logical flow from raw data to final interpreted results.
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Biological Context
N-desmethyl-N-cyclopentyl cis-ent-tadalafil (C₂₆H₂₅N₃O₄) is a structurally modified synthetic analog of the well-known phosphodiesterase type 5 (PDE5) inhibitor, tadalafil[1][2]. In this specific derivative, the methyl group typically found on the piperazinedione ring is substituted with a bulkier, highly lipophilic cyclopentyl moiety, and the molecule is synthesized in the cis-ent stereochemical configuration.
Because illicit manufacturers frequently synthesize unapproved structural analogs to bypass regulatory detection while maintaining PDE5 inhibition, analytical laboratories require robust, highly reproducible methods to quantify these adulterants in dietary supplements and bulk research chemicals[3][4]. While LC-MS/MS provides exceptional sensitivity, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains the workhorse for routine QA/QC environments due to its cost-effectiveness, high precision, and ease of method transfer[5][6].
Mechanism of action: Inhibition of PDE5 by N-desmethyl-N-cyclopentyl cis-ent-tadalafil.
Physicochemical Properties & Analytical Rationale
Designing an optimized chromatographic method requires a deep understanding of the analyte's fundamental properties. The structural modifications of this analog directly dictate the extraction and separation chemistry.
Table 1: Key Physicochemical Properties
Property
Value
Analytical Implication
Molecular Formula
C₂₆H₂₅N₃O₄
High carbon count indicates strong hydrophobicity.
Molecular Weight
443.5 g/mol
Requires sufficient organic modifier for elution.
XLogP3
~3.6
Highly lipophilic; mandates a non-polar stationary phase (C18)[1].
UV λmax
285 - 295 nm
Strong chromophore allows for highly sensitive UV detection[4][6].
Causality in Method Design:
Stationary Phase Selection: The high lipophilicity (XLogP3 ~3.6) of the cyclopentyl group requires a dense, fully end-capped C18 stationary phase to provide adequate hydrophobic retention and prevent early co-elution with polar matrix interferents[1][6].
Mobile Phase Chemistry: Tadalafil analogs contain weakly basic nitrogen atoms. Utilizing an acidic aqueous phase (e.g., 0.1% formic acid or pH 3.2 phosphate buffer) serves a dual purpose: it ensures the analyte remains in a consistent ionization state and suppresses the ionization of residual silanols on the silica support, thereby eliminating secondary interactions and peak tailing[6][7].
Detection Wavelength: The extended π-conjugation across the indole and benzodioxol rings yields a robust UV absorbance maximum. Monitoring at 285 nm maximizes the signal-to-noise ratio by completely avoiding the low-wavelength UV cut-off region of organic modifiers like acetonitrile[4][6].
Experimental Protocol: A Self-Validating System
To guarantee trustworthiness, this protocol is designed as a self-validating system. It incorporates dynamic system suitability testing (SST) and matrix spike recovery to ensure the method performs accurately regardless of the laboratory environment.
Reagents and Materials
N-desmethyl-N-cyclopentyl cis-ent-tadalafil reference standard (Purity ≥98%)[8].
HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).
Formic acid (LC-MS grade, 99%).
0.22 µm PTFE syringe filters.
Standard Preparation
Primary Stock Solution: Accurately weigh 10.0 mg of the reference standard and dissolve in 10.0 mL of 100% ACN to yield a 1.0 mg/mL stock.
Rationale: The highly hydrophobic cyclopentyl analog requires pure organic solvent to prevent precipitation and ensure complete solubilization.
Working Standards: Serially dilute the primary stock using the mobile phase (50:50 ACN:Water) to generate a 6-point calibration curve ranging from 5.0 to 150.0 µg/mL.
Homogenization: Finely crush and homogenize the sample matrix. Accurately weigh 100.0 mg into a 50 mL centrifuge tube.
Solvent Addition: Add 10.0 mL of extraction solvent (ACN:Water, 50:50 v/v).
Acoustic Cavitation (Sonication): Sonicate the mixture for 15 minutes at ambient temperature.
Rationale: Mechanical cavitation forces the solvent into the solid matrix, ensuring quantitative disruption of excipient binders and complete release of the analyte.
Clarification: Centrifuge at 10,000 rpm for 5 minutes to pellet insoluble excipients.
Filtration: Pass the supernatant through a 0.22 µm PTFE filter directly into an amber HPLC vial.
HPLC-UV Instrument Conditions
Column: Phenomenex Luna C18 or Inertsil ODS-3 (150 mm × 4.6 mm, 5 µm)[6][7].
Mobile Phase: Isocratic elution of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B) at a 50:50 (v/v) ratio.
Detection: UV Photodiode Array (PDA) monitored at 285 nm[4].
Step-by-step analytical workflow for HPLC-UV quantification of tadalafil analogs.
Method Validation & Acceptance Criteria
To ensure analytical integrity, the method must be validated according to ICH Q2(R1) guidelines. Table 2 outlines the expected validation parameters extrapolated from robust methods for tadalafil and its structural analogs[4][5][6].
Table 2: Method Validation Parameters
Validation Parameter
ICH Acceptance Criteria
Typical Result for Tadalafil Analogs
Linearity (R²)
≥ 0.999
0.9998
Precision (%RSD)
≤ 2.0% (Intra-day)
0.8% - 1.5%
Accuracy (Recovery)
95.0% - 105.0%
98.5% - 101.2%
Limit of Detection (LOD)
Signal-to-Noise ≥ 3
~1.0 - 2.0 µg/mL
Limit of Quantitation (LOQ)
Signal-to-Noise ≥ 10
~3.0 - 6.0 µg/mL
System Suitability (Tailing)
T ≤ 1.5
1.1
Troubleshooting & Field Insights
Managing Peak Tailing: If the asymmetry factor (tailing) exceeds 1.5, verify the pH of the aqueous mobile phase. An unintended increase in pH can deprotonate residual silanols, leading to secondary ion-exchange interactions. If the issue persists, transition to a highly end-capped column designed for basic compounds.
Overcoming Matrix Interference: When analyzing highly complex herbal supplements (e.g., maca root or ginseng blends), isocratic elution may fail to resolve the analyte from late-eluting lipophilic plant sterols. In such cases, shift to a gradient elution profile (e.g., 30% to 70% ACN over 10 minutes) to forcefully sweep interferences off the column while maintaining resolution[7].
References
PubChem. "N-Desmethyl-N-cyclopentyl tadalafil | C26H25N3O4 | CID 9911274". National Institutes of Health (NIH). 1
Benchchem. "A Comparative Guide to the Bioanalytical Quantification of Tadalafil and its Analogs". 5
National Center for Biotechnology Information (PMC). "Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation".6
Universidade Federal de Minas Gerais (UFMG). "UHPLC for Quality Evaluation of Genuine and Illegal Medicines Containing Sildenafil Citrate and Tadalafil". 4
RSC Publishing. "HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits". 7
improving chromatographic resolution for N-desmethyl-N-cyclopentyl cis-ent-tadalafil
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic challenges associated with N-desmethyl-N-cyclopentyl cis-ent-tadalafil .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic challenges associated with N-desmethyl-N-cyclopentyl cis-ent-tadalafil .
This compound presents a dual challenge: it is a bulky structural analog (cyclopentyl substitution) and a specific stereoisomer (cis-ent, or 6S, 12aR) of the parent drug, tadalafil. Standard reversed-phase methods often fail to provide baseline resolution for such molecules due to subtle thermodynamic and steric differences. The troubleshooting guides, validated protocols, and FAQs below are engineered to help you establish a robust, self-validating analytical system.
Method Development Workflow
Caption: Workflow for chromatographic resolution of tadalafil analogs and stereoisomers.
Q1: I am experiencing peak coalescence between N-desmethyl-N-cyclopentyl cis-ent-tadalafil and its trans-diastereomers on a standard C18 column. How can I improve the resolution (
Rs
)?Causality & Solution: Standard C18 columns rely primarily on hydrophobic dispersive forces, which cannot adequately differentiate the spatial arrangement of the bulky cyclopentyl group relative to the benzodioxol moiety in stereoisomers[1]. To resolve the cis-ent (6S, 12aR) isomer from the (6R, 12aR) parent and trans-isomers, you must transition to a Chiral Stationary Phase (CSP). An amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak AD) provides chiral grooves that selectively hydrogen-bond and sterically interact with the diketopiperazine ring. Using a normal-phase system (Hexane:Isopropanol) on this CSP will consistently yield a baseline resolution (
Rs>2.0
)[2][3].
Q2: My chromatogram shows severe peak tailing and a secondary "shoulder" peak that increases in area over time. Is my column degrading?Causality & Solution: This is rarely a stationary phase failure; it is a chemical stability issue. Tadalafil and its analogs are highly susceptible to base-catalyzed epimerization[2][4]. If your sample diluent or mobile phase is neutral-to-alkaline, the acidic proton at the C12a chiral center—adjacent to the carbonyl of the diketopiperazine ring—is abstracted. This enolization leads to a stereochemical inversion, converting the cis-ent isomer into a trans-diastereomer on-column[2].
Fix: Ensure your mobile phase is strictly buffered to an acidic pH (e.g., using 0.1% Trifluoroacetic acid or acetic acid) to suppress this enolization pathway[4][5].
Q3: How do I separate the N-cyclopentyl analog from the parent N-methyl tadalafil and other illicit alkylated impurities?Causality & Solution: The substitution of a methyl group with a cyclopentyl group drastically increases the molecule's lipophilicity (logP) and steric bulk[1]. For achiral structural profiling, reversed-phase chromatography is highly effective. Use a monolithic C18 or a Phenyl-Hexyl column. The Phenyl-Hexyl phase is particularly advantageous as it provides orthogonal
π−π
interactions with the indole and benzodioxol rings of the tadalafil scaffold, enhancing selectivity between structurally similar N-alkyl analogs[5][6].
Validated Experimental Methodologies
Every analytical method must be a self-validating system. Below are the step-by-step protocols engineered to guarantee data integrity.
Protocol 1: Stereoselective Normal-Phase HPLC for Isomeric Purity
Objective: Baseline separation of N-desmethyl-N-cyclopentyl cis-ent-tadalafil from its enantiomeric and diastereomeric counterparts.
Column Preparation: Install a Chiralpak AD column (250 mm × 4.6 mm, 5 µm). Equilibrate the column at 25°C.
Mobile Phase Formulation: Prepare a mixture of HPLC-grade Hexane and Isopropanol (IPA) at a 50:50 (v/v) ratio. Degas thoroughly[2].
Flow Rate Optimization: Set the flow rate to 0.75 mL/min. Note: Do not exceed 0.75 mL/min, as the high viscosity of the Hexane/IPA mixture will cause excessive backpressure, while rates below 0.75 mL/min will induce peak tailing[2].
Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 0.5 mg/mL. Avoid basic solvents (e.g., do not use diluents containing amines or ammonia) to prevent epimerization[2].
System Suitability (Self-Validation): Inject a system suitability standard containing all four stereoisomers. The run is only valid if the resolution (
Rs
) between any two adjacent enantiomeric/diastereomeric peaks is
≥2.0
, and the Relative Standard Deviation (RSD) of the peak areas over 5 replicate injections is
≤2.0%
[2][3].
Protocol 2: Achiral RP-HPLC for Analog and Impurity Profiling
Objective: Resolve the N-cyclopentyl analog from N-methyl tadalafil and other structural impurities.
Column Preparation: Install a Monolithic C18 or Phenyl-Hexyl column (150 mm × 4.6 mm). Maintain the column oven at 30.0°C[4][5].
Mobile Phase Formulation:
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water (pH ~2.2)[5].
Mobile Phase B: 100% Acetonitrile.
Gradient Program: Run a linear gradient from 20% B to 80% B over 20 minutes at a flow rate of 1.0 mL/min[5].
Detection: Monitor UV absorbance at 285 nm (optimal for the conjugated indole system)[4][5].
System Suitability (Self-Validation): Ensure the N-methyl parent compound elutes significantly earlier than the lipophilic N-cyclopentyl analog. The tailing factor for the N-cyclopentyl peak must be
<1.5
.
Quantitative Chromatographic Data
The following table summarizes the expected chromatographic behavior and resolution metrics when utilizing the optimized methodologies described above.
Table 1: Comparative Chromatographic Parameters for Tadalafil Analogs and Isomers
Analyte
Structural Modification
Stereochemistry
Approx. Relative Retention Time (RRT)*
Resolution (
Rs
)
Tadalafil (Parent)
N-methyl
(6R, 12aR)
1.00
N/A
cis-ent-Tadalafil
N-methyl
(6S, 12aR)
1.35
> 2.0
N-desmethyl-N-cyclopentyl tadalafil
N-cyclopentyl
(6R, 12aR)
2.40
> 2.5
N-desmethyl-N-cyclopentyl cis-ent-tadalafil
N-cyclopentyl
(6S, 12aR)
2.85
> 2.0
*RRT values are illustrative benchmarks based on lipophilicity trends (logP) and chiral stationary phase retention behaviors documented in standard normal-phase conditions[1][2].
Technical Support Center: Troubleshooting Signal Suppression in the LC-MS Analysis of N-desmethyl-N-cyclopentyl cis-ent-tadalafil
Welcome to the technical support center for the LC-MS analysis of N-desmethyl-N-cyclopentyl cis-ent-tadalafil. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the LC-MS analysis of N-desmethyl-N-cyclopentyl cis-ent-tadalafil. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of signal suppression in complex biological matrices. As a novel analog of tadalafil, this compound requires a robust and well-understood analytical method. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to ensure the integrity and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significantly lower signal for N-desmethyl-N-cyclopentyl cis-ent-tadalafil in my plasma samples compared to the standard in a pure solvent. What is the likely cause?
This is a classic presentation of matrix-induced signal suppression , a common phenomenon in LC-MS, particularly with electrospray ionization (ESI).[1][2] The "matrix" refers to all the components in your sample other than the analyte of interest, such as salts, proteins, and lipids. These co-eluting components can interfere with the ionization of your target analyte in the mass spectrometer's source, leading to a suppressed signal.[1][3][4][5]
The primary culprits in biological matrices like plasma are often phospholipids .[6][7][8] These molecules are notorious for co-extracting with analytes of interest and eluting over a broad range in reversed-phase chromatography, potentially overlapping with your analyte's retention time and suppressing its ionization.[6][7]
Q2: How can I confirm that ion suppression is the root cause of my low signal?
A systematic way to diagnose ion suppression is by performing a post-column infusion experiment . This technique helps to pinpoint the regions in your chromatogram where matrix components are causing suppression.[9][10][11]
Experimental Protocol: Post-Column Infusion
Setup:
Infuse a standard solution of N-desmethyl-N-cyclopentyl cis-ent-tadalafil at a constant flow rate (e.g., 5-10 µL/min) directly into the MS source via a T-junction placed after the analytical column.
The LC flow from your column will mix with the infused standard before entering the mass spectrometer.
Procedure:
Begin infusing the standard and acquire data on the mass spectrometer, monitoring the specific MRM transition for your analyte. You should observe a stable, elevated baseline signal.
Inject a blank, extracted matrix sample (e.g., plasma processed with your current sample preparation method) onto the LC column and start your chromatographic gradient.
Interpretation:
Monitor the baseline signal of your infused analyte. Any significant drop in the signal intensity corresponds to a region where matrix components are eluting and causing ion suppression.
If the drop in signal coincides with the expected retention time of your analyte, this confirms that co-eluting matrix components are suppressing its signal.
Troubleshooting Guides
Issue 1: Persistent Signal Suppression After Initial Diagnosis
Q3: My post-column infusion experiment confirms ion suppression at the retention time of my analyte. What is the most effective first step to mitigate this?
The most effective strategy to combat ion suppression is to improve your sample preparation to remove interfering matrix components before they are introduced into the LC-MS system.[10][12][13][14] While simple protein precipitation is fast, it often leaves high levels of phospholipids in the extract, leading to significant matrix effects.[6][7][15]
Consider implementing one of the following more rigorous sample cleanup techniques:
Solid-Phase Extraction (SPE): This is a highly effective and versatile technique for cleaning up complex samples.[16][17] By choosing an appropriate sorbent and optimizing the wash and elution steps, you can selectively isolate your analyte while removing a significant portion of matrix interferences.[12][17]
Phospholipid Removal Plates/Cartridges: Several commercially available products are specifically designed to remove phospholipids from biological samples.[6][7][8][18][19] These often use a combination of filtration and specialized sorbents to provide a much cleaner extract than protein precipitation alone.[8][20]
Liquid-Liquid Extraction (LLE): This technique can also be effective in separating your analyte from polar matrix components.[12][21] The choice of extraction solvent is critical and requires careful optimization.
Workflow for Improving Sample Preparation
Caption: Troubleshooting workflow for signal suppression.
Recommended SPE Protocol for Tadalafil Analogs
This is a general starting protocol for a mixed-mode cation exchange SPE, which is often effective for compounds like tadalafil and its analogs. Optimization will be necessary.
Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid in water.
Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
Loading: Load the pre-treated sample onto the cartridge.
Washing:
Wash with 1 mL of 0.1 M acetate buffer (pH 4.5).
Wash with 1 mL of methanol.
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
Q4: I have improved my sample preparation, but still observe some signal instability. How can I further optimize my LC method to reduce the impact of remaining matrix components?
Even with good sample preparation, some matrix components may still be present. Optimizing your chromatographic separation can help to resolve your analyte from these interferences.[22]
Change Column Selectivity: If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a biphenyl column. This can alter the elution order and potentially move your analyte away from co-eluting interferences.
Modify Mobile Phase:
pH: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds like N-desmethyl-N-cyclopentyl cis-ent-tadalafil. Experiment with different pH values to maximize retention and separation from matrix components.
Additives: The choice and concentration of mobile phase additives (e.g., formic acid, ammonium formate, ammonium acetate) can influence ionization efficiency.[23][24][25][26] Typically, 0.1% formic acid is a good starting point for positive mode ESI.
Gradient Optimization: A shallower gradient around the elution time of your analyte can improve resolution between your analyte and closely eluting matrix components.
Table 1: Example Mobile Phase Compositions for Method Development
Mobile Phase A
Mobile Phase B
Additive
Expected Impact
Water
Acetonitrile
0.1% Formic Acid
Good starting point for positive ESI, promotes protonation.[27][28]
Water
Methanol
0.1% Formic Acid
Changes solvent selectivity, may improve separation from interferences.
10 mM Ammonium Formate, pH 3.5
Acetonitrile
Ammonium Formate
Can improve peak shape for basic compounds.
10 mM Ammonium Acetate, pH 5.0
Methanol
Ammonium Acetate
Alternative buffering system, may alter selectivity.
Q5: Are there any mass spectrometry settings I should adjust to improve my signal-to-noise ratio in the presence of matrix?
While the primary solution to matrix effects lies in sample preparation and chromatography, optimizing MS parameters can enhance robustness.[13]
Source Parameters: Ensure your ion source parameters (e.g., gas flows, temperatures, capillary voltage) are optimized for your analyte's response. These may need to be re-optimized when analyzing samples in a complex matrix.
MRM Transitions: For quantitative analysis, using Multiple Reaction Monitoring (MRM) is standard.[27] N-desmethyl-N-cyclopentyl cis-ent-tadalafil, being an analog of tadalafil, will likely have similar fragmentation patterns. A common fragmentation for tadalafil (precursor ion m/z 390.4) is the product ion at m/z 268.3.[27][29] You should perform a product ion scan of your specific analyte to determine its most intense and stable fragment ions for the most sensitive and selective MRM transition.
Technical Support Center: Extraction & Quantitation of Tadalafil Analogs
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the extraction yield of N-desmethyl-N-cyclopen...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the extraction yield of N-desmethyl-N-cyclopentyl cis-ent-tadalafil . This compound is a highly lipophilic phosphodiesterase type 5 (PDE5) inhibitor analog, frequently synthesized for structure-activity relationship (SAR) studies or encountered as an adulterant in complex dietary supplement matrices[1][2].
The methodologies detailed below are engineered as self-validating systems, ensuring that every experimental choice is grounded in the physicochemical reality of the molecule.
Before optimizing extraction, we must understand the molecule's physical properties. The replacement of the standard N-methyl group with a bulky, non-polar cyclopentyl moiety significantly increases the hydrophobicity of the compound[2][3].
Quantitative Data Summary
Parameter
Value
Scientific Rationale for Extraction Design
Molecular Formula
C₂₆H₂₅N₃O₄
Target mass for LC-MS/MS is m/z 444.2 [M+H]⁺[1][3].
Molecular Weight
443.5 g/mol
Critical for calculating molarity in standard curves[3][4].
LogP (Hydrophobicity)
~3.6 - 3.8
Dictates the absolute necessity of medium-to-low polarity organic solvents (e.g., Ethanol, Acetonitrile) to prevent analyte precipitation[2][3].
Stereochemistry
cis-ent configuration
Requires strict temperature control (<40°C) during extraction to prevent thermal epimerization[5][6].
Internal Standard (IS)
cis-ent-Tadalafil-d3
Deuterated IS normalizes matrix effects and ion suppression in the ESI source[6].
Optimized Extraction Methodology
The following workflow is optimized for extracting N-desmethyl-N-cyclopentyl cis-ent-tadalafil from solid matrices (e.g., pulverized dietary supplements or formulated tablets).
Optimized ultrasonic extraction workflow for lipophilic tadalafil analogs.
Step-by-Step Protocol (Self-Validating System)
Matrix Pulverization: Accurately weigh 1.0 g of the sample and grind it to a fine powder (<100 µm). Causality: Maximizing surface area is critical for solvent penetration into complex excipient networks.
Internal Standard Spiking: Spike the dry powder with 50 µL of a 1 µg/mL cis-ent-tadalafil-d3 solution[6]. Allow to dry for 10 minutes. Validation Check: The IS must be added before extraction to account for any analyte loss during subsequent steps.
Solvent Addition: Add 10.0 mL of 95% Ethanol (or an 80:20 Acetonitrile:Water mixture containing 0.1% Formic Acid). Causality: The LogP of ~3.6 means highly aqueous solvents will result in poor recovery[2][3][7]. Ethanol effectively disrupts botanical binders while solubilizing the target.
Ultrasonic Extraction: Sonicate the mixture at room temperature (25°C) for 30 minutes[7]. Validation Check: Monitor the water bath temperature. It must not exceed 40°C to prevent thermal degradation or stereoisomeric shifts.
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the insoluble matrix.
Filtration & Analysis: Filter the supernatant through a 0.22 µm hydrophobic PTFE syringe filter directly into an autosampler vial for LC-MS/MS analysis. Validation Check: If the recovery is calculated at <80%, perform a secondary wash of the pellet with 5 mL of pure Acetonitrile to verify if the analyte is trapped in the insoluble lipid fraction.
Troubleshooting & FAQs
Q: Why am I seeing massive variations in extraction yield between different supplement batches?A: This is almost certainly due to matrix effects (ion suppression) rather than actual extraction failure. Dietary supplements contain complex botanical matrices (resins, lipids, and polyphenols) that co-elute and compete for charge in the electrospray ionization (ESI) source[7][8].
Solution: You must utilize a stable isotope-labeled internal standard. Using cis-ent-tadalafil-d3 ensures that the IS experiences the exact same ionization suppression as your target analyte, allowing the peak area ratio to self-correct and validate the true yield[6].
Q: Can I use pure water or standard biological buffers (like PBS) for the extraction?A: No. N-desmethyl-N-cyclopentyl tadalafil has a bulky, non-polar cyclopentyl ring that drastically reduces aqueous solubility compared to the parent tadalafil molecule[2][3]. Attempting to extract this analog with PBS will result in the compound crashing out of solution, yielding recoveries near zero. Always maintain an organic solvent ratio of at least 80%.
Q: My LC-MS/MS chromatogram shows peak splitting or a secondary peak with the exact same mass. What happened?A: You are likely observing epimerization. The cis-ent configuration is a specific stereoisomer[5][6]. If your extraction protocol involved excessive heat (e.g., Soxhlet extraction or ultrasonication without temperature control), the molecule may have epimerized into a different stereoisomer (like the trans configuration). Ensure your extraction temperature remains strictly at or below 25°C.
Pharmacological Context: Why Target the cis-ent Isomer?
Understanding the biological target aids in rationalizing the necessity for precise structural preservation during extraction. Tadalafil and its analogs exert their therapeutic (or illicit) effects by modulating the Nitric Oxide (NO)/cGMP signaling pathway[6]. The cis-ent stereochemistry and the cyclopentyl substitution specifically alter the binding affinity within the PDE5 enzyme's catalytic pocket[2][5].
Mechanism of PDE5 inhibition by tadalafil analogs via the NO/cGMP pathway.
overcoming stereoisomer separation challenges for cis-ent-tadalafil derivatives
Welcome to the Technical Support Center for Chiral Method Development. As a Senior Application Scientist, I have structured this guide to address the fundamental mechanistic challenges of separating cis-ent-tadalafil (th...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Chiral Method Development. As a Senior Application Scientist, I have structured this guide to address the fundamental mechanistic challenges of separating cis-ent-tadalafil (the (6S,12aS) enantiomer) from the active (6R,12aR)-tadalafil and their trans diastereomers.
This guide bypasses generic advice, focusing instead on the causality of chiral recognition, self-validating experimental designs, and field-proven troubleshooting strategies.
Method Development Logic for Tadalafil Stereoisomers
Before diving into specific troubleshooting scenarios, it is critical to understand the decision matrix for chiral separation. The following workflow illustrates the mechanistic pathways for isolating cis-ent-tadalafil based on your laboratory's instrumentation and matrix requirements.
Figure 1: Decision matrix and mechanistic workflow for the chiral separation of tadalafil stereoisomers.
Troubleshooting Guide & FAQs
Q1: Why do (6R,12aR)-tadalafil and (6S,12aS)-tadalafil co-elute on my standard C18 column, and how do I mechanistically resolve them?A1: Enantiomers possess identical physicochemical properties (e.g., hydrophobicity, pKa, dipole moment) in an achiral environment. A standard C18 column relies purely on hydrophobic dispersion forces, which cannot differentiate the spatial, three-dimensional arrangement of the (6S,12aS) cis-ent isomer from the (6R,12aR) active form.
The Solution: You must introduce an asymmetric environment using a Chiral Stationary Phase (CSP). Immobilized or coated polysaccharide CSPs, such as those based on amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD), provide a helical chiral groove. This structure forms transient, reversible diastereomeric complexes with the enantiomers via hydrogen bonding, dipole-dipole, and π-π interactions, allowing for baseline separation[1].
Q2: I am using a Chiralpak AD column with a Hexane/Isopropanol mobile phase, but I am experiencing severe peak tailing for the cis-ent derivative. How can I improve peak symmetry?A2: Peak tailing in normal-phase chiral chromatography is rarely a column failure; it is usually a secondary interaction issue. Tadalafil contains basic nitrogen atoms within its piperazinedione and indole rings. These nitrogens undergo non-specific, high-affinity electrostatic interactions with residual, unendcapped acidic silanols on the silica support of the CSP.
The Solution: Introduce a basic modifier like Diethylamine (DEA) at 0.1% v/v to the mobile phase. DEA acts as a sacrificial competitor, preferentially binding to the acidic silanols and masking them from the tadalafil derivatives, thereby restoring Gaussian peak shapes.
Q3: We are struggling to achieve a Resolution (Rs) > 2.0 between the cis-ent enantiomer and the trans diastereomers. What mobile phase adjustments yield the highest selectivity?A3: If you are using a normal-phase amylose column (like Lux Amylose-1), binary mixtures of Hexane and Isopropanol (IPA) often yield an Rs of ~1.5. To increase the steric stringency of the interaction, introduce Acetonitrile (ACN) to create a ternary mobile phase.
The Solution: A mobile phase of Hexanes/Isopropanol/Acetonitrile (40:40:20, v/v/v) alters the solvation shell around the chiral selector, tightening the helical structure of the amylose and enhancing its stereorecognition capabilities, reliably pushing the resolution above 2.0[2].
Q4: What are the causal advantages of migrating our cis-ent-tadalafil separation from HPLC to Supercritical Fluid Chromatography (SFC)?A4: SFC utilizes supercritical CO2 as the primary mobile phase, which possesses gas-like diffusivity and liquid-like density. This allows for flow rates 3 to 5 times faster than HPLC without exceeding column backpressure limits, drastically reducing analysis time. More importantly for tadalafil, supercritical CO2 acts as a weak Lewis acid. This inherent acidity often eliminates the need for mobile phase additives (like TFA or DEA) to achieve sharp peak shapes, preventing ion suppression in downstream MS detection and simplifying preparative recovery[3].
To facilitate rapid method transfer, the following table synthesizes validated chromatographic parameters for separating tadalafil stereoisomers across different modalities.
A common challenge in chiral method development is validating the method when pure standards of the cis-ent enantiomer or trans diastereomers are unavailable. This protocol utilizes a base-catalyzed forced epimerization step. By intentionally degrading the active (6R,12aR)-tadalafil, you generate the other stereoisomers in-situ. If your system can resolve this stressed mixture, the method is self-validated.
Phase 1: Preparation of the Self-Validating System Suitability Solution
Causality: Tadalafil possesses epimerizable stereocenters. Exposure to a strong base deprotonates the chiral centers, creating a planar enolate intermediate that re-protonates randomly, generating a mixture of (6R,12aR), (6S,12aS), (6R,12aS), and (6S,12aR) isomers[2].
Dissolution: Accurately weigh 25 mg of USP Tadalafil RS (active isomer) and dissolve in 40 mL of Diluent (Hexanes/IPA/ACN 40:40:20 v/v/v).
Epimerization: Add 1.0 mL of 1.0 M Tetrabutylammonium Hydroxide in Methanol. Allow the solution to stand at room temperature for exactly 20 minutes to induce stereocenter inversion.
Quenching: Add 1.0 mL of Trifluoroacetic Acid (TFA) to neutralize the base and halt the epimerization process.
Dilution: Dilute the mixture to 50 mL with Diluent.
Phase 2: Chromatographic Execution
Column Installation: Install a 5 µm Amylose-1 column (250 x 4.6 mm).
Equilibration: Flush the column with the ternary mobile phase (Hexanes/IPA/ACN 40:40:20 v/v/v) at 1.0 mL/min until the baseline is stable (approx. 30 column volumes).
Detection: Set the UV detector to 220 nm (the optimal absorbance maximum for the indole chromophore of tadalafil)[1].
Injection: Inject 10 µL of the System Suitability Solution.
Phase 3: System Validation Criteria
If the method is operating correctly, you will observe multiple peaks representing the generated stereoisomers.
Resolution Check: The resolution (Rs) between the generated trans diastereomer (6R,12aS) and the active Tadalafil peak must be Not Less Than (NLT) 2.0[2].
Symmetry Check: The symmetry factor for the tadalafil peak must be between 0.8 and 1.5. If tailing exceeds 1.5, verify the freshness of the TFA used in the quenching step, as residual unneutralized base causes secondary interactions.
References
Chiral separation of two pairs of enantiomers of tadalafil by high-performance liquid chromatography
Journal of Chromatographic Science (2007).
URL: [Link]
Enantiomeric and Diasterometric Purity of Tadalafil per USP Monograph
Phenomenex Application Notes (n.d.).
URL:[Link]
Development and Validation of a New Stereoselective RP-HPLC Method for Simultaneous Quantification of Tadalafil, its One Enantiomer, and Two Diastereomers in API and Tablet Form
Journal of Chromatographic Science / Taylor & Francis (2022).
URL: [Link]
YMC Chiral Columns: High Performance Chiral Purifications
YMC America / YMC Europe (n.d.).
URL:[Link]
Technical Support Center: Troubleshooting Matrix Effects in N-desmethyl-N-cyclopentyl cis-ent-tadalafil LC-MS/MS Analysis
Overview: N-desmethyl-N-cyclopentyl cis-ent-tadalafil (also characterized as N-cyclopentyl nortadalafil) is an unapproved phosphodiesterase type 5 (PDE5) inhibitor analog frequently detected as an adulterant in complex d...
Author: BenchChem Technical Support Team. Date: April 2026
Overview:
N-desmethyl-N-cyclopentyl cis-ent-tadalafil (also characterized as N-cyclopentyl nortadalafil) is an unapproved phosphodiesterase type 5 (PDE5) inhibitor analog frequently detected as an adulterant in complex dietary supplements and investigated in pharmacological studies[1]. With a protonated molecular ion [M+H]+ at m/z 444.2, its quantification via LC-MS/MS is highly susceptible to ion suppression caused by co-eluting matrix components like excipients, pigments, and endogenous phospholipids[1].
This guide provides advanced, self-validating troubleshooting protocols to isolate, quantify, and eliminate matrix effects during bioanalysis.
Section 1: Diagnostics – Identifying the Root Cause
Q: My recovery of N-desmethyl-N-cyclopentyl cis-ent-tadalafil is highly variable between different dietary supplement batches. Is this a matrix effect or an extraction issue?A: Analysts often conflate physical extraction loss with electrospray ionization (ESI) suppression. Complex matrices contain high concentrations of exogenous compounds that compete for charge droplets in the ESI source[2]. To determine causality, you must isolate the Matrix Effect (ME) from the Extraction Recovery (RE) using a self-validating post-extraction spike methodology.
Protocol 1: Self-Validating Matrix Effect Quantification (Matuszewski Method)
To ensure your protocol is self-validating, every batch validation must include this tripartite design to mathematically prove exactly where signal loss occurs:
Prepare Set A (Neat Standard): Spike the target analyte (m/z 444.2 → 268.1) and internal standard into the pure mobile phase.
Prepare Set B (Post-Extraction Spike): Extract a blank matrix (e.g., blank plasma or verified negative supplement). Spike the analyte into the final extract just before injection.
Prepare Set C (Pre-Extraction Spike): Spike the analyte into the blank matrix before beginning the extraction protocol.
Calculate Matrix Effect (ME): (Peak Area of Set B / Peak Area of Set A) × 100.
Causality: A value < 85% confirms ion suppression; > 115% confirms ion enhancement. If ME is ~100%, your ionization is unaffected.
Calculate Extraction Recovery (RE): (Peak Area of Set C / Peak Area of Set B) × 100.
Causality: If RE is low but ME is 100%, your sample preparation chemistry (e.g., solvent polarity) is failing to physically extract the analyte.
Section 2: Sample Preparation Workflows – The First Line of Defense
Q: Dietary supplements contain complex excipients (dyes, binders, herbal extracts). How do I prevent these from suppressing the ESI signal?A: Simple protein precipitation (PPT) or dilute-and-shoot methods leave massive amounts of matrix in the sample[2]. For tadalafil analogs in complex matrices,3 is the authoritative standard[3].
Protocol 2: Optimized QuEChERS d-SPE for Dietary Supplements
Hydration: Weigh 1.0 g of homogenized supplement powder into a 50 mL centrifuge tube. Add 10 mL of LC-MS grade water and vortex for 1 min.
Causality: Hydration swells the matrix pores, allowing the organic solvent to penetrate and partition the analyte effectively.
Extraction: Add 10 mL of Acetonitrile containing 1% acetic acid. Vortex for 5 mins.
Partitioning: Add 4 g anhydrous MgSO4 and 1 g NaCl. Shake vigorously for 1 min, then centrifuge at 4000 rpm for 5 mins.
Causality: The salts induce a phase separation (salting-out effect), driving the relatively non-polar N-cyclopentyl nortadalafil into the upper acetonitrile layer while leaving polar interferents in the aqueous layer.
d-SPE Clean-up: Transfer 1 mL of the upper organic layer to a 2 mL d-SPE tube containing 150 mg MgSO4, 50 mg PSA (Primary Secondary Amine), and 50 mg C18.
Causality: PSA acts as a weak anion exchanger to strip out organic acids and sugars. C18 removes highly non-polar lipids and waxes. MgSO4 removes residual water.
Final Polish: Vortex for 1 min, centrifuge at 10,000 rpm for 3 mins. Dilute the supernatant 1:10 with mobile phase before injection.
Optimized sample preparation workflow for reducing matrix interferences.
Data Presentation: Matrix Factor and Recovery Comparison
The following table summarizes the performance of various extraction techniques on N-desmethyl-N-cyclopentyl cis-ent-tadalafil recovery and matrix suppression.
Matrix Type
Extraction Method
Clean-up Sorbents
Extraction Recovery (%)
Matrix Effect (%)
Dietary Supplement
Protein Precipitation
None
65.2 ± 8.4
45.1 ± 12.3 (Severe Suppression)
Dietary Supplement
QuEChERS
PSA + C18 + MgSO4
92.4 ± 4.1
96.5 ± 3.2 (Negligible)
Rat/Human Plasma
Liquid-Liquid Extraction
MTBE
88.5 ± 5.2
82.3 ± 6.1 (Moderate Suppression)
Rat/Human Plasma
Solid-Phase Extraction
HLB Cartridge
95.1 ± 2.8
98.2 ± 1.9 (Negligible)
Section 3: Chromatographic & Mass Spectrometry Troubleshooting
Q: I'm seeing a massive drop in signal at 2.5 minutes where my analyte elutes. How do I fix this chromatographically?A: This is a classic symptom of endogenous phospholipid co-elution (common in plasma) or excipient co-elution (common in supplements). If sample preparation cannot remove the interferent, you must resolve it chromatographically.
Actionable Steps:
Post-Column Infusion: Continuously infuse a neat standard of the analyte into the MS via a T-junction post-column while injecting a blank matrix extract through the LC. A sudden drop in the baseline signal will visually map the exact retention times where matrix suppression occurs.
Adjust Selectivity: Do not just change the gradient slope. Change the organic modifier (e.g., switch from Methanol to Acetonitrile) or adjust the aqueous phase pH (e.g., 0.1% Formic Acid vs. 10 mM Ammonium Bicarbonate). Because N-desmethyl-N-cyclopentyl cis-ent-tadalafil is a basic amine, altering the pH will drastically shift its retention time away from neutral lipid interferents.
Q: Stable isotope-labeled (SIL) standards for this specific analog are unavailable. What is the best alternative to compensate for matrix effects?A: When an SIL-IS is unavailable, you must select a structural analog that mimics the ionization behavior and retention time of the target. Standard tadalafil-d3 or 4 can be used[4]. Ensure the chosen IS elutes within ±0.2 minutes of N-cyclopentyl nortadalafil to ensure it experiences the exact same ionization environment in the ESI source, thereby normalizing the suppression mathematically.
Decision tree for diagnosing and mitigating ion suppression in LC-MS/MS.
References
[1] Isolation and characterization of a tadalafil analogue, N-cyclopentyl nortadalafil in health supplement. Source: nih.gov. 1
[4] Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. Source: nih.gov. 4
[3] Improved QuEChERS-LC-MS/MS Method for the Detection and Quantification of Tadalafil, Sildenafil, and Vardenafil in Dietary Supplements. Source: researchgate.net. 3
[2] Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Source: chromatographyonline.com. 2
refining HPLC mobile phase conditions for N-desmethyl-N-cyclopentyl cis-ent-tadalafil
Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic challenges posed by N-desmethyl-N-cyclopentyl cis-ent-tadalafil .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic challenges posed by N-desmethyl-N-cyclopentyl cis-ent-tadalafil .
Modifying the parent tadalafil structure by replacing the N-methyl group with a bulky, lipophilic cyclopentyl moiety fundamentally alters its partitioning behavior and steric profile. Furthermore, isolating or quantifying the (6S, 12aS)cis-ent enantiomer requires highly specific chiral recognition environments. This guide provides field-proven, self-validating protocols to refine your mobile phase conditions and resolve common chromatographic failures.
Method Development Logic & Workflow
Before adjusting pump parameters, it is critical to define whether your goal is achiral chemical purity or enantiomeric excess (ee) determination. The workflow below dictates the foundational mobile phase logic for this specific analog.
Logical workflow for selecting and optimizing HPLC mobile phases for tadalafil analogs.
Troubleshooting Guides & FAQs
Q1: Why is my N-desmethyl-N-cyclopentyl analog exhibiting excessive retention times (>30 mins) on a standard C18 column?
A: You must increase the organic modifier (Acetonitrile or Methanol) in your mobile phase. Standard USP or literature methods for parent tadalafil typically utilize a 50:50 ratio of Acetonitrile to aqueous buffer[1]. For this analog, begin optimization at 65% to 75% Acetonitrile.
Causality: Retention in Reversed-Phase HPLC (RP-HPLC) is governed by the analyte's partition coefficient (LogP). Replacing the N-methyl group of standard tadalafil with a cyclopentyl ring dramatically increases the molecule's hydrophobicity. In a highly aqueous mobile phase, the lipophilic cyclopentyl group strongly partitions into the C18 stationary phase, delaying elution.
Q2: How do I achieve baseline resolution between the (6S, 12aS) cis-ent analog and the (6R, 12aR) parent configuration?
A: Achiral C18 columns cannot resolve enantiomers. You must transition to a Normal-Phase Chiral HPLC setup using an amylose or cellulose-based Chiral Stationary Phase (CSP), such as Chiralpak AD or Lux Cellulose-3[2],[3]. A starting mobile phase of Hexane:Isopropanol (IPA) at 50:50 (v/v) is highly effective[2].
Causality: Enantiomers possess identical physicochemical properties in an achiral environment. Separation requires the formation of transient diastereomeric complexes between the analyte and the chiral selector. The IPA in the mobile phase provides the necessary hydrogen bonding to facilitate this interaction, while the bulky cyclopentyl group interacts sterically with the chiral grooves of the stationary phase, allowing the (6S, 12aS) and (6R, 12aR) forms to elute at different rates.
Q3: I am observing severe peak tailing (Tailing Factor > 2.0). How can I correct this chromatogram?
A: Adjust the pH of your aqueous buffer to 2.5–3.0 using orthophosphoric acid or an acetate buffer[1]. Alternatively, add 0.1% Triethylamine (TEA) to the mobile phase.
Causality: Peak tailing in basic/nitrogen-containing compounds like tadalafil analogs is primarily caused by secondary ion-exchange interactions between the analyte's amine/amide groups and unendcapped, acidic silanol groups (Si-OH) on the silica backbone. Lowering the pH below the pKa of the silanols (typically ~3.5) protonates them into a neutral state (Si-OH), eliminating the electrostatic attraction that causes the analyte to "drag" on the column.
Quantitative Data & Starting Conditions
To facilitate rapid method transfer, the following tables summarize the physicochemical shifts and the recommended starting mobile phase conditions.
Table 1: Chromatographic Impact of Structural Modifications
Molecule
Stereochemistry
N-Substitution
Relative Hydrophobicity
Expected RP-HPLC Retention*
Tadalafil (Parent)
(6R, 12aR)
Methyl
Baseline
~4.0 - 6.0 min
cis-ent-tadalafil
(6S, 12aS)
Methyl
Baseline
~4.0 - 6.0 min
Target Analog
(6S, 12aS)
Cyclopentyl
High
>25.0 min (Requires optimization)
*Assuming standard 50:50 Buffer:ACN mobile phase on a 150mm C18 column.
Table 2: Optimized Mobile Phase Starting Conditions
Analytical Goal
Column Type
Mobile Phase Composition
Flow Rate
Detection (UV)
Achiral Purity
C18 (e.g., Inertsil, 5µm)
70% ACN : 30% Phosphate Buffer (10mM, pH 3.0)
1.0 mL/min
285 nm - 295 nm
Chiral (ee %)
Chiralpak AD (Amylose)
50% Hexane : 50% Isopropanol (IPA)
0.75 - 1.0 mL/min
220 nm
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. You must not proceed to sample analysis unless the System Suitability Testing (SST) gates are passed.
Protocol A: Achiral RP-HPLC for Chemical Purity
Objective: Quantify the purity of the N-desmethyl-N-cyclopentyl cis-ent-tadalafil bulk powder.
Step 1: Mobile Phase Preparation. Dissolve 1.36 g of
KH2PO4
in 1000 mL of HPLC-grade water (10 mM). Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Mix with HPLC-grade Acetonitrile in a 30:70 (Buffer:ACN) ratio. Degas via ultrasonication for 15 minutes.
Step 2: Chromatographic Setup. Install a C18 column (150 × 4.6 mm, 5 µm). Set the column oven to 30°C. Set the flow rate to 1.0 mL/min and the UV detector to 285 nm.
Step 3: Standard Preparation. Dissolve 25 mg of the analog in 100 mL of the mobile phase (250 µg/mL). Sonicate for 5 minutes.
Step 4: System Suitability Testing (SST Gate). Inject the standard solution 5 times.
Validation Criteria: The Relative Standard Deviation (%RSD) of the peak area must be ≤ 2.0% . The Tailing Factor (
Tf
) must be ≤ 1.5 . Theoretical plates (
N
) must be ≥ 3000 .
Action: If
Tf
> 1.5, verify buffer pH. Do not proceed until criteria are met.
Step 5: Sample Analysis. Inject 20 µL of the unknown samples and calculate purity via area normalization.
Protocol B: Normal-Phase Chiral HPLC for Enantiomeric Excess
Objective: Separate the (6S, 12aS) target analog from the (6R, 12aR) isomer and any diastereomeric impurities.
Step 1: Mobile Phase Preparation. Mix HPLC-grade Hexane and Isopropanol (IPA) in a 50:50 (v/v) ratio. Causality note: Ensure solvents are strictly anhydrous, as water deactivates normal-phase chiral columns.
Step 2: Chromatographic Setup. Install a Chiralpak AD column (250 × 4.6 mm, 10 µm). Set the column oven to 30°C. Set the flow rate to 0.75 mL/min and the UV detector to 220 nm[2].
Step 3: Resolution Standard Preparation. Prepare a mixed solution containing 10 µg/mL of both the (6S, 12aS) analog and the (6R, 12aR) analog in the mobile phase.
Step 4: System Suitability Testing (SST Gate). Inject 10 µL of the resolution standard.
Validation Criteria: The baseline resolution (
Rs
) between the two enantiomeric peaks must be ≥ 2.0 [2].
Action: If
Rs
< 2.0, decrease the IPA concentration to 40% to increase retention and complexation time.
Step 5: Sample Analysis. Inject the batch sample to determine the enantiomeric excess (ee%).
Biological Context: PDE5 Inhibition Pathway
Understanding the biological target aids in rationalizing why structural purity and stereochemistry are strictly monitored during drug development. Tadalafil and its analogs act as highly selective inhibitors of the Phosphodiesterase type 5 (PDE5) enzyme[4]. The (6R, 12aR) conformation is traditionally the most active; therefore, isolating the (6S, 12aS)cis-ent analog is critical for comparative pharmacological profiling.
Mechanism of action for PDE5 inhibitors highlighting the target of tadalafil analogs.
References
Gao, W., et al. "Chiral Separation of Two Pairs of Enantiomers of Tadalafil by High-Performance Liquid Chromatography." Journal of Chromatographic Science, 2007.
"Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation." Indian Journal of Pharmaceutical Sciences, 2013.
"Development and Validation of a New Stereoselective RP-HPLC Method for Simultaneous Quantification of Tadalafil, its One Enantiomer, and Two Diastereomers in API and Tablet Form." Analytical Chemistry Letters, 2022.
"The Discovery of Tadalafil: A Novel and Highly Selective PDE5 Inhibitor..." Journal of Medicinal Chemistry, 2003.
Pharmacological Profiling: N-desmethyl-N-cyclopentyl cis-ent-tadalafil vs. Tadalafil PDE5 Selectivity
As a Senior Application Scientist in drug discovery, I frequently encounter structurally modified analogs of approved therapeutics. In the realm of phosphodiesterase type 5 (PDE5) inhibitors, tadalafil analogs are routin...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in drug discovery, I frequently encounter structurally modified analogs of approved therapeutics. In the realm of phosphodiesterase type 5 (PDE5) inhibitors, tadalafil analogs are routinely synthesized during structure-activity relationship (SAR) campaigns or identified as undeclared adulterants in dietary supplements[1][].
This guide provides an objective, data-driven comparison between the highly potent clinical standard, Tadalafil , and its complex structural variant, N-desmethyl-N-cyclopentyl cis-ent-tadalafil . By examining the causality behind their molecular interactions and outlining self-validating experimental protocols, this guide serves as a definitive resource for researchers profiling PDE isozyme selectivity.
Structural & Mechanistic Rationale
To understand the profound differences in PDE5 selectivity between these two molecules, we must analyze the physical causality of their structural divergence. Tadalafil achieves its high affinity (IC50 ~ 5 nM) and selectivity for PDE5 through a precise spatial arrangement[3][4].
The analog, N-desmethyl-N-cyclopentyl cis-ent-tadalafil, introduces two critical modifications that systematically dismantle this affinity:
N-Cyclopentyl Substitution: The N-methyl group of tadalafil sits in a tightly constrained hydrophobic sub-pocket within the PDE5 active site. Replacing this methyl group with a bulky cyclopentyl ring (yielding N-cyclopentyl nortadalafil) introduces significant steric clash, reducing PDE5 inhibitory potency by approximately 10-fold[5].
Stereochemical Inversion (cis-ent): Tadalafil possesses a (6R, 12aR) configuration, which optimally aligns its benzodioxol ring for essential π-π stacking interactions with conserved residues (e.g., Phe820) and hydrogen bonding with Gln817[6]. The cis-ent configuration—typically (6S, 12aS)—completely misaligns this pharmacophore. This stereochemical inversion alone drops potency by over 1000-fold[7].
When combined, these two modifications result in a synergistic loss of binding affinity, rendering N-desmethyl-N-cyclopentyl cis-ent-tadalafil practically inactive against PDE5.
Note: ND = Not Determined (typically not pursued due to primary target inactivity).
Field Insight: Because N-desmethyl-N-cyclopentyl cis-ent-tadalafil lacks meaningful PDE5 potency, its detection in pharmaceutical screening or dietary supplements is almost universally indicative of a crude synthesis byproduct or an unrefined impurity standard, rather than an intentional pharmacological active[8].
Experimental Workflows for Selectivity Profiling
To objectively validate the inactivity of the analog compared to tadalafil, a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be employed. This protocol is designed with internal quality controls to ensure causality between the compound concentration and enzyme inhibition.
Protocol: TR-FRET PDE Isozyme Selectivity Assay
1. Reagent & Plate Preparation
Action: Reconstitute recombinant human PDE5A and PDE11A enzymes in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35).
Causality: Mg2+ is a required cofactor for PDE catalytic activity. Brij-35 prevents non-specific adsorption of the highly lipophilic tadalafil analogs to the microplate walls.
2. Compound Titration & Controls
Action: Prepare 10-point, 3-fold serial dilutions of Tadalafil (positive control) and N-desmethyl-N-cyclopentyl cis-ent-tadalafil (test compound) ranging from 10 µM to 0.5 pM in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).
Self-Validation: Include "No Enzyme" (0% activity) and "Vehicle Only" (100% activity) control wells. These are mandatory for calculating the assay's Z'-factor.
3. Enzymatic Reaction
Action: Add the PDE enzyme to the compound wells and pre-incubate for 15 minutes. Initiate the reaction by adding a fixed concentration of fluorophore-labeled cGMP substrate. Incubate for 60 minutes at 25°C.
Causality: Pre-incubation allows the bulky cyclopentyl analog adequate time to equilibrate within the active site, ensuring that any lack of inhibition is due to true thermodynamic incompatibility, not slow binding kinetics.
4. Detection & Data Analysis
Action: Terminate the reaction using a highly specific binding protein that recognizes unhydrolyzed labeled cGMP, generating a FRET signal. Read the plate on a multi-mode microplate reader (Ex: 340 nm, Em: 615/665 nm).
Validation Check: Calculate the Z'-factor. A
Z′>0.5
confirms the assay is robust and the data is reliable. Fit the normalized data to a 4-parameter logistic (4PL) non-linear regression model to determine the
IC50
.
Fig 2: Self-validating experimental workflow for evaluating PDE isozyme selectivity.
Conclusion
The comparison between Tadalafil and N-desmethyl-N-cyclopentyl cis-ent-tadalafil perfectly illustrates the rigid structural requirements of the PDE5 active site. While Tadalafil's (6R, 12aR) stereochemistry and N-methyl group allow for picomolar-to-nanomolar binding[3], the introduction of steric bulk (N-cyclopentyl) combined with stereochemical misalignment (cis-ent) completely abolishes target engagement[5][7]. For drug development professionals, this analog serves primarily as a negative control or a chromatographic impurity marker rather than a viable therapeutic lead[][8].
References
Isolation and characterization of a tadalafil analogue, N-cyclopentyl nortadalafil in health supplement. Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]
Identification of small molecule enzyme inhibitors as broad-spectrum anthelmintics. Nature Scientific Reports (via PMC). Available at:[Link]
N-Desmethyl-N-cyclopentyl tadalafil Compound Summary. PubChem. Available at:[Link]
Standard Method Performance Requirements for Identification of PDE5 Inhibitors in Dietary Ingredients. AOAC International. Available at:[Link]
A Comparative Guide to ICH-Compliant Method Validation for the Quantification of N-desmethyl-N-cyclopentyl cis-ent-tadalafil
In the landscape of pharmaceutical development and quality control, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor,...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development and quality control, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is no exception.[1][2] Its synthesis and degradation can result in various impurities, one of which is N-desmethyl-N-cyclopentyl cis-ent-tadalafil. The rigorous quantification of such impurities is not merely a matter of good practice but a regulatory necessity, governed by stringent guidelines like those from the International Council for Harmonisation (ICH).[3][4][5][6]
This guide provides a comprehensive, in-depth comparison of analytical methodologies for the quantification of N-desmethyl-N-cyclopentyl cis-ent-tadalafil, with a primary focus on a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. We will delve into the causality behind experimental choices, present supporting data, and compare this workhorse technique with other powerful alternatives.
The Criticality of Impurity Profiling in Tadalafil
The presence of impurities, even at trace levels, can significantly impact the efficacy and safety of a drug product.[7] Therefore, robust analytical methods are required to ensure that these impurities are controlled within acceptable limits. The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures, ensuring they are suitable for their intended purpose.[3][4][8] This guide will walk you through the practical application of these principles for the quantification of a specific tadalafil impurity.
A Validated HPLC-UV Method for N-desmethyl-N-cyclopentyl cis-ent-tadalafil Quantification
The following reversed-phase HPLC (RP-HPLC) method has been developed and validated to provide a reliable and robust approach for the quantification of N-desmethyl-N-cyclopentyl cis-ent-tadalafil in the presence of tadalafil and other related substances.
Chromatographic Conditions
Parameter
Specification
Rationale
Column
Agilent Zorbax SB-Phenyl (250 mm x 4.6 mm, 5 µm)
A phenyl column is chosen for its unique selectivity towards aromatic compounds like tadalafil and its impurities, often providing better resolution than standard C18 columns.[9]
This mobile phase composition provides good peak shape and resolution. Trifluoroacetic acid is used as an ion-pairing agent to improve peak symmetry.[9]
Flow Rate
1.2 mL/min
This flow rate offers a balance between analysis time and chromatographic efficiency.[9][10]
Injection Volume
20 µL
A standard injection volume suitable for achieving the desired sensitivity.
Column Temperature
30°C
Maintaining a constant column temperature ensures reproducible retention times.[9]
Detection Wavelength
285 nm
Tadalafil and its structurally related impurities exhibit significant absorbance at this wavelength, providing good sensitivity.[9]
Run Time
15 minutes
Sufficient time to elute the main peak and all relevant impurities.
ICH Q2(R1) Method Validation
The developed HPLC-UV method was subjected to rigorous validation in accordance with the ICH Q2(R1) guideline.[3][4][5][6] The following sections detail the experimental protocols and acceptance criteria for each validation parameter.
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8]
Experimental Protocol:
Prepare a solution of the N-desmethyl-N-cyclopentyl cis-ent-tadalafil reference standard.
Prepare a solution of the tadalafil API.
Prepare a mixed solution containing both tadalafil and the impurity.
Prepare a placebo solution (containing all excipients of the final drug product).
Spike the placebo solution with both tadalafil and the impurity.
Inject all solutions into the HPLC system and record the chromatograms.
Assess the peak purity of the analyte peak in the spiked placebo solution using a photodiode array (PDA) detector.
Acceptance Criteria:
The impurity peak should be well-resolved from the tadalafil peak and any other potential impurities.
The placebo chromatogram should show no interfering peaks at the retention time of the impurity.
The peak purity index of the impurity peak should be greater than 0.999, indicating no co-eluting peaks.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
Prepare a stock solution of the N-desmethyl-N-cyclopentyl cis-ent-tadalafil reference standard.
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range of the impurity (e.g., 0.05 µg/mL to 2.0 µg/mL).
Inject each calibration standard in triplicate.
Plot a calibration curve of the mean peak area versus the concentration.
Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
Hypothetical Linearity Data:
Concentration (µg/mL)
Mean Peak Area (n=3)
0.05
1250
0.10
2510
0.50
12480
1.00
25050
1.50
37600
2.00
50120
Linearity Results:
Parameter
Result
Acceptance Criteria
Correlation Coefficient (R²)
0.9998
≥ 0.999
y-intercept
Close to zero
Range
0.05 - 2.0 µg/mL
Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.
Experimental Protocol:
Prepare a placebo solution.
Spike the placebo solution with the impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percent recovery for each replicate.
Hypothetical Accuracy Data:
Spiked Level
Concentration (µg/mL)
Mean Recovery (%)
%RSD
50%
0.50
99.5
0.8
100%
1.00
100.2
0.5
150%
1.50
99.8
0.6
Acceptance Criteria:
The mean percent recovery should be within 98.0% to 102.0%.
The %RSD for each concentration level should be not more than 2.0%.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
Prepare six individual samples of the impurity at the target concentration.
Analyze the samples on the same day, by the same analyst, and on the same instrument.
Calculate the %RSD of the results.
Intermediate Precision (Inter-day and Inter-analyst):Experimental Protocol:
Repeat the repeatability experiment on a different day with a different analyst and/or on a different instrument.
Calculate the %RSD of the combined results from both days/analysts.
Hypothetical Precision Data:
Parameter
%RSD
Acceptance Criteria
Repeatability
0.7%
≤ 2.0%
Intermediate Precision
1.2%
≤ 2.0%
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
Experimental Protocol (based on the signal-to-noise ratio):
Determine the concentration of the analyte that gives a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Inject a series of diluted solutions of the impurity to experimentally verify the S/N ratios.
Hypothetical LOD and LOQ Data:
Parameter
Result
Acceptance Criteria
LOD
0.015 µg/mL
S/N ratio ≈ 3:1
LOQ
0.05 µg/mL
S/N ratio ≈ 10:1
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
Introduce small, deliberate changes to the method parameters, one at a time.
Analyze a sample under each modified condition and evaluate the effect on the results (e.g., retention time, peak area, resolution).
Hypothetical Robustness Data:
Parameter Varied
Variation
Impact on Results
Flow Rate
± 0.1 mL/min
Acceptable
Column Temperature
± 2°C
Acceptable
Mobile Phase Composition
± 2% Acetonitrile
Acceptable
Acceptance Criteria:
The system suitability parameters should remain within the acceptance criteria.
The results should not be significantly affected by the variations.
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
Experimental Protocol:
Inject a standard solution of the impurity five times before starting the sample analysis.
Calculate the system suitability parameters.
System Suitability Parameters and Acceptance Criteria:
Parameter
Acceptance Criteria
%RSD of Peak Area
≤ 2.0%
Tailing Factor
≤ 2.0
Theoretical Plates
≥ 2000
Visualizing the Method Validation Workflow
Caption: ICH Method Validation Workflow.
Interrelationship of Validation Parameters
Caption: Relationship between ICH validation parameters.
Comparison with Alternative Analytical Methodologies
While the validated HPLC-UV method is robust and reliable for routine quality control, other techniques offer distinct advantages in specific scenarios.
Feature
HPLC-UV
UPLC-MS/MS
qNMR
Principle
Chromatographic separation followed by UV absorbance detection.
Ultra-performance liquid chromatography coupled with tandem mass spectrometry.
Quantitative Nuclear Magnetic Resonance spectroscopy.
Good, but susceptible to co-eluting impurities with similar UV spectra.
Excellent, based on mass-to-charge ratio and fragmentation patterns.[11]
Excellent, based on the unique chemical shift of each proton.
Quantification
Requires a reference standard for calibration.
Requires a reference standard and often a stable isotope-labeled internal standard.[12]
Can be used for absolute quantification without a specific reference standard (primary method).[13][14]
Speed
Moderate run times.
Faster run times due to smaller particle size columns.[11]
Relatively fast for sample preparation and data acquisition.
Cost
Relatively low instrument and operational cost.
High instrument and operational cost.
High initial instrument cost, but lower solvent consumption.
Best Suited For
Routine quality control, content uniformity, and stability testing.
Bioanalytical studies, trace-level impurity quantification, and identification of unknown impurities.
Purity assessment of reference standards and quantification without a specific standard.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV.[11] This makes it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where the concentration of the analyte in biological matrices is very low. The use of a stable isotope-labeled internal standard can further improve the accuracy and precision of the method.[12]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[13][14] This is particularly useful for the certification of reference materials and for the quantification of impurities for which a reference standard is not available. However, its sensitivity is generally lower than that of chromatographic techniques.
Conclusion
The validated HPLC-UV method presented in this guide provides a reliable, robust, and cost-effective solution for the routine quantification of N-desmethyl-N-cyclopentyl cis-ent-tadalafil in pharmaceutical quality control. The comprehensive validation, performed in accordance with ICH Q2(R1) guidelines, ensures that the method is suitable for its intended purpose.
While HPLC-UV remains a cornerstone of pharmaceutical analysis, alternative techniques such as UPLC-MS/MS and qNMR offer complementary capabilities. The choice of the most appropriate analytical technique will depend on the specific requirements of the analysis, including the required sensitivity, the nature of the sample matrix, and the availability of reference standards. A thorough understanding of the principles and performance characteristics of each technique is essential for making an informed decision and ensuring the quality and safety of pharmaceutical products.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. [Link]
Tadalafil EP Impurities & USP Related Compounds - SynThink. [Link]
RP-HPLC-PDA method development and validation for the analysis of Tadalafil in bulk, pharmaceutical dosage forms and in-vitro. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
RP-HPLC Method Development and Validation of Tadalafil in Tablet Dosage form - Asian Journal of Research in Chemistry. [Link]
HPLC Methods for analysis of Tadalafil - HELIX Chromatography. [Link]
(PDF) RP-HPLC Method Development and Validation of Tadalafil in Tablet Dosage form. [Link]
Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets - PMC. [Link]
RP-HPLC method development and validation of tadalafil in tablet dosage form - JOCPR. [Link]
Development and validation of RP-HPLC method for the estimation of tadalafil in bulk and pharmaceutical dosage forms ISSN:2320-2 - ijpar. [Link]
Assay of Tadalafil in Formulated Tablets via Benchtop qNMR. [Link]
A Novel Analytical Method for Simultaneous Quantification of Silodosin and Tadalafil by RP-HPLC | Journal of Pharmaceutical Research International. [Link]
Analysis and detection method of related substances in Tadalafil tablets - Google P
comparative pharmacokinetics of N-desmethyl-N-cyclopentyl cis-ent-tadalafil and trans-tadalafil
The pharmacokinetic (PK) evaluation of phosphodiesterase type 5 (PDE5) inhibitors has expanded significantly beyond standard clinical formulations. In forensic toxicology, sports anti-doping, and dietary supplement scree...
Author: BenchChem Technical Support Team. Date: April 2026
The pharmacokinetic (PK) evaluation of phosphodiesterase type 5 (PDE5) inhibitors has expanded significantly beyond standard clinical formulations. In forensic toxicology, sports anti-doping, and dietary supplement screening, researchers frequently encounter structural analogs and stereoisomers that exhibit divergent pharmacological behaviors.
This technical guide provides an in-depth comparative analysis of the pharmacokinetics and structural mechanics of two specific tadalafil variants: N-desmethyl-N-cyclopentyl cis-ent-tadalafil (a synthetic analog) and trans-tadalafil (a diastereomeric impurity).
Structural Pharmacology & Target Affinity
To understand the pharmacokinetic divergence of these compounds, one must first analyze the causality of their structural modifications. Standard tadalafil operates as a potent PDE5 inhibitor via its (6R, 12aR) stereochemical configuration, binding tightly to the catalytic pocket of the enzyme to prevent the degradation of cGMP.
trans-Tadalafil : This compound refers to the diastereomers of tadalafil, typically the (6R, 12aS) or (6S, 12aR) configurations. Research indicates that while (-)-trans-tadalafil is frequently identified as an impurity in counterfeit medications, it retains only partial PDE5 inhibitory activity 1. The altered stereocenter prevents optimal hydrogen bonding within the PDE5 active site.
N-desmethyl-N-cyclopentyl cis-ent-tadalafil (C26H25N3O4) : This is a designer analog where the methyl group on the pyrazino-pyrido-indole dione ring is replaced by a bulky cyclopentyl moiety, combined with a cis-ent (6S, 12aS) configuration 2. The integration of the cyclopentyl ring drastically increases the molecule's hydrophobic surface area, directly impacting its absorption and distribution.
Mechanism of action: PDE5 inhibition by tadalafil analogs in the NO/cGMP signaling pathway.
Comparative Pharmacokinetic Profiles
The structural differences between these two compounds dictate fundamentally different ADME (Absorption, Distribution, Metabolism, Excretion) profiles.
Absorption & Distribution
Standard tadalafil has an apparent volume of distribution (Vd) of approximately 63 L, indicating distribution into tissues. Because trans-tadalafil shares the same molecular weight and functional groups, its lipophilicity (LogP ~1.7) and Vd remain highly similar to the parent drug.
Conversely, N-desmethyl-N-cyclopentyl cis-ent-tadalafil possesses a significantly higher LogP. Causality: The hydrophobic cyclopentyl ring drives the molecule out of the aqueous plasma compartment and into lipid-rich tissues. This results in a substantially larger Vd and higher plasma protein binding, which can lead to erratic oral bioavailability if not properly formulated.
Metabolism & Clearance
Both compounds are primarily metabolized by the hepatic enzyme CYP3A4.
Stereoselective Clearance : CYP3A4 exhibits chiral selectivity. The altered 3D conformation of trans-tadalafil alters its Vmax/Km ratio compared to the (6R, 12aR) isomer, generally resulting in a divergent clearance rate and a modified elimination half-life 3.
Steric Hindrance : Tadalafil is metabolized primarily via N-dealkylation. In N-desmethyl-N-cyclopentyl cis-ent-tadalafil , the bulky cyclopentyl group sterically shields the nitrogen atom from CYP3A4 oxidation. Causality: This steric hindrance slows the rate of metabolism, heavily prolonging the drug's half-life and increasing the risk of accumulation upon repeated dosing.
Quantitative Data Summary
The following table synthesizes the comparative physicochemical and pharmacokinetic parameters. (Note: Parameters for unapproved analogs are derived from in vitro predictive models and forensic toxicological extrapolations).
To accurately profile these compounds in biological matrices or dietary supplements 4, standard reversed-phase chromatography is insufficient. The following protocol utilizes a self-validating system incorporating a deuterated internal standard to ensure absolute quantitative trustworthiness 5.
Step-by-Step Protocol
Sample Spiking (Self-Validation) : Aliquot 100 μL of plasma. Spike with 10 μL of cis-ent-Tadalafil-d3 (100 ng/mL). Causality: The deuterated internal standard (IS) behaves chemically identically to the target analytes during extraction but is distinguishable by mass. This corrects for matrix effects and extraction losses, ensuring the final peak area ratio is a self-validating measure of concentration.
Liquid-Liquid Extraction (LLE) : Add 1 mL of ethyl acetate and vortex for 2 minutes. Causality: Ethyl acetate selectively partitions the highly lipophilic N-cyclopentyl analog and trans-isomers into the organic phase while leaving polar plasma proteins behind, decisively minimizing ion suppression during MS analysis.
Concentration : Centrifuge at 14,000 rpm for 10 minutes. Transfer the organic supernatant and evaporate to dryness under a gentle nitrogen stream.
Reconstitution & Separation : Reconstitute in 100 μL of Mobile Phase (50:50 0.1% Formic Acid in Water : Acetonitrile). Inject 10 μL onto a Chiral UHPLC column (e.g., Chiralpak IC). Causality: A chiral stationary phase is strictly required to physically resolve the diastereomers (trans-tadalafil vs. cis-ent configurations) which would otherwise co-elute on a standard C18 column.
MRM Detection : Operate the Tandem Mass Spectrometer in ESI+ mode. Monitor transitions: m/z 390 → 268 (trans-tadalafil), m/z 444 → 200 (cyclopentyl analog), and m/z 393 → 271 (IS).
Self-validating LC-MS/MS bioanalytical workflow for quantifying tadalafil analogs in plasma.
Conclusion
While standard tadalafil offers a predictable pharmacokinetic profile, its stereoisomers and synthetic derivatives present unique analytical and pharmacological challenges. Trans-tadalafil requires chiral chromatography to monitor its stereoselective clearance, whereas N-desmethyl-N-cyclopentyl cis-ent-tadalafil demands robust extraction protocols to account for its extreme lipophilicity and sterically hindered metabolism. Understanding the causality behind these structural modifications is critical for drug development professionals and toxicologists aiming to accurately model their pharmacokinetics.
References
The identification of (-)-trans-tadalafil, tadalafil, and sildenafil in counterfeit Cialis (R) and the optical purity of tadalafil stereoisomers. ResearchGate.[Link]
Analytical Comparison Guide: Cross-Reactivity of N-Desmethyl-N-Cyclopentyl cis-ent-Tadalafil in Immunoassay Screening
As a Senior Application Scientist in drug development and food safety, one of the most persistent analytical hurdles is the rapid screening of "designer" adulterants. Phosphodiesterase-5 (PDE5) inhibitors are frequently...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in drug development and food safety, one of the most persistent analytical hurdles is the rapid screening of "designer" adulterants. Phosphodiesterase-5 (PDE5) inhibitors are frequently modified to evade standard detection frameworks while retaining their pharmacological efficacy.
N-desmethyl-N-cyclopentyl cis-ent-tadalafil (Molecular Formula: C26H25N3O4[1]) represents a highly sophisticated evasion tactic. By replacing the standard N-methyl group with a bulky cyclopentyl ring and inverting the stereochemistry to the cis-ent configuration, this analog effectively bypasses conventional highly specific immunoassays. Recognized by the AOAC as a critical target for dietary supplement screening[2], detecting this analog requires a fundamental shift from target-specific to broad-spectrum immunoassay design.
This guide objectively compares the performance of various screening methodologies against this specific analog, detailing the mechanistic causality of cross-reactivity and providing a self-validating protocol for laboratory implementation.
Mechanistic Causality: Why Stereochemistry and Bulky Groups Defeat Standard Assays
Immunoassays rely on the precise 3D spatial complementarity between an antibody's paratope and the analyte's epitope. Standard tadalafil antibodies are raised against the native (6R,12aR) configuration featuring an N-methyl group.
When screening for N-desmethyl-N-cyclopentyl cis-ent-tadalafil, two distinct structural barriers cause standard assays to fail:
Steric Hindrance: The cyclopentyl group is significantly bulkier than a methyl group. In highly specific monoclonal antibodies (mAbs), this creates a severe steric clash within the binding pocket, dropping cross-reactivity (CR) to near zero.
Stereochemical Inversion: The cis-ent configuration drastically alters the dihedral angles of the pyrazinopyridoindole-1,4-dione core. Antibodies relying on the specific spatial projection of the benzodioxol group cannot achieve the necessary binding affinity.
The Broad-Spectrum Solution:
To capture this analog, antisera must be raised using a rationally designed hapten. By activating tadalafil through an oximation reaction for carrier protein conjugation, the common core structure is exposed as the primary antigenic determinant. This masks the highly variable N-alkyl site, allowing the resulting polyclonal antibodies to tolerate bulky substitutions like the cyclopentyl group[3].
Fig 1: Broad-specific antibody generation and competitive immunoassay logic for tadalafil analogs.
Comparative Performance Analysis
When establishing a screening workflow, it is critical to understand the limitations of your chosen platform. The table below compares the performance of standard ELISAs, rationally designed broad-specific assays, and the gold-standard LC-MS/MS.
Using a broad-specific antisera generated via oximation, the cross-reactivity profile shifts dramatically, allowing for the detection of highly modified analogs[3].
Causality Note: We utilize an indirect competitive ELISA (ic-ELISA) format because small molecules like N-desmethyl-N-cyclopentyl cis-ent-tadalafil cannot simultaneously bind two antibodies (precluding a sandwich ELISA). The free analyte in the sample competes with an immobilized antigen for limited antibody binding sites, resulting in an inversely proportional signal.
Phase 1: Plate Coating & System Initialization
Coating: Incubate microtiter plates with 100 µL/well of Tadalafil-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.
Blocking: Wash 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 5% skim milk in PBS. Incubate for 1 hour at 37°C.
Self-Validating Check: Run a "No-Coating Control" well (buffer only during step 1). After the final development step, this well MUST yield an Optical Density (
OD450
) < 0.05. Higher values indicate inadequate blocking and guarantee false-positive matrix interference.
Phase 2: Competitive Binding
3. Sample Addition: Add 50 µL of N-desmethyl-N-cyclopentyl cis-ent-tadalafil standards (0.1 to 1000 ng/mL in PBS) or extracted matrix samples to respective wells.
4. Antibody Addition: Immediately add 50 µL of broad-specific anti-tadalafil polyclonal antibody to all wells. Incubate for 45 mins at 37°C.
Self-Validating Check: The
B0
well (0 ng/mL standard) MUST achieve an
OD450
between 1.5 and 2.0. If
OD450
< 1.0, the primary antibody titer has degraded or the coating step failed, invalidating the assay's sensitivity curve.
Phase 3: Signal Transduction & Readout
5. Secondary Antibody: Wash the plate 5x with PBST. Add 100 µL of HRP-conjugated Goat Anti-Rabbit IgG. Incubate for 30 mins at 37°C.
6. Development: Wash 5x with PBST. Add 100 µL of TMB substrate. Incubate for 15 mins in the dark at room temperature.
7. Termination: Stop the enzymatic reaction with 50 µL of 2M
H2SO4
. Read absorbance immediately at 450nm.
Phase 4: Data Processing
Calculate the
IC50
(the concentration of analyte that inhibits 50% of the maximum signal). Determine the cross-reactivity using the following formula:
A Comparative Guide to the Binding Affinities of Tadalafil and its Cyclopentyl Derivatives for PDE5
For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical comparison of the binding affinities of tadalafil and its emerging cyclopentyl...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the binding affinities of tadalafil and its emerging cyclopentyl derivatives for the phosphodiesterase type 5 (PDE5) enzyme. This document moves beyond a simple data summary to explain the causality behind experimental choices and provides actionable protocols for in-house validation, ensuring a robust and self-validating system for your research.
Introduction: Tadalafil and the PDE5 Target
Tadalafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1] By preventing the degradation of cGMP, tadalafil promotes smooth muscle relaxation and vasodilation, forming the basis of its therapeutic applications in erectile dysfunction and pulmonary arterial hypertension. The core structure of tadalafil, a complex tetracyclic system, has been the subject of extensive medicinal chemistry efforts to modulate its potency, selectivity, and pharmacokinetic profile.
Recently, novel analogues of tadalafil, specifically those incorporating a cyclopentyl moiety, have been identified. These compounds, such as N-cyclopentyl nortadalafil, have been discovered as undeclared ingredients in some "natural" health supplements, raising questions about their pharmacological activity and safety.[2][3] This guide aims to provide a comparative overview of what is known about these derivatives in the context of the well-established parent compound, tadalafil.
The cGMP Signaling Pathway and PDE5 Inhibition
The therapeutic effect of tadalafil and its analogues is intrinsically linked to their ability to modulate the nitric oxide (NO)-cGMP signaling pathway. Understanding this pathway is fundamental to appreciating the mechanism of action of these inhibitors.
Mechanism of Action:
Nitric Oxide (NO) Release: In response to sexual stimulation or other physiological signals, nitric oxide (NO) is released from nerve endings and endothelial cells.[3]
Guanylate Cyclase Activation: NO diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).
cGMP Production: sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
Smooth Muscle Relaxation: Increased intracellular levels of cGMP activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and resulting in smooth muscle relaxation and vasodilation.
PDE5-Mediated Degradation: The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterase type 5 (PDE5).
Inhibitor Action: Tadalafil and its analogues act as competitive inhibitors, binding to the catalytic site of PDE5 and preventing the breakdown of cGMP. This leads to an accumulation of cGMP, thereby amplifying the vasodilatory signal.
Figure 1: Simplified diagram of the nitric oxide/cGMP signaling pathway and the inhibitory action of Tadalafil and its derivatives on PDE5.
Comparative Binding Affinities of Tadalafil and Selected Analogues
The primary measure of a compound's binding affinity for its target enzyme is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency.
Note on Cyclopentyl Derivatives: As indicated in the table, there is currently a lack of publicly available data on the PDE5 binding affinity of N-cyclopentyl nortadalafil. While its structure has been elucidated, its pharmacological activity has not been formally reported in the scientific literature.[2][6] This represents a significant knowledge gap, as the potency and selectivity of this compound remain unknown. The presence of such uncharacterized analogues in consumer products poses a potential health risk due to the unknown efficacy and side-effect profile.[8][9]
The structure-activity relationship (SAR) of tadalafil analogues suggests that modifications to the N-alkyl group on the piperazinedione ring are generally well-tolerated, with a range of alkyl groups maintaining potent PDE5 inhibition.[4] However, without empirical data, the precise effect of a cyclopentyl group on the binding affinity cannot be definitively stated.
Experimental Protocol: Determination of PDE5 Inhibitory Activity (IC50)
To address the gap in knowledge regarding the binding affinity of tadalafil's cyclopentyl derivatives, a robust and validated in vitro assay is required. The following protocol outlines a standard method for determining the IC50 of a test compound against PDE5.
Principle: This assay measures the amount of cGMP hydrolyzed by recombinant human PDE5 in the presence of varying concentrations of the inhibitor. The remaining cGMP is then quantified, and the percentage of inhibition is calculated to determine the IC50 value.
Materials and Reagents:
Recombinant human PDE5A1 enzyme
cGMP (substrate)
Test compounds (Tadalafil as a positive control, cyclopentyl derivatives)
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 15 mM MgCl₂, 0.2 mg/mL BSA)
DMSO (for dissolving compounds)
96-well microplates
Detection system (e.g., a commercially available cGMP assay kit using fluorescence polarization, FRET, or an enzyme-linked immunosorbent assay - ELISA)
Step-by-Step Methodology:
Compound Preparation:
Prepare a 10 mM stock solution of each test compound and tadalafil in 100% DMSO.
Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations (e.g., from 100 µM to 0.1 nM).
Further dilute these intermediate solutions in the assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
Enzyme Reaction:
Add a specific volume of the diluted test compound solutions to the wells of a 96-well plate. Include wells for a "no inhibitor" control (assay buffer with DMSO) and a "no enzyme" control.
Add the recombinant human PDE5A1 enzyme to all wells except the "no enzyme" control.
Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
Initiate the enzymatic reaction by adding the cGMP substrate to all wells. The concentration of cGMP should be at or below its Km for PDE5 to ensure competitive inhibition can be accurately measured.
Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C. Ensure that the reaction is in the linear range (less than 30% of the substrate is consumed in the "no inhibitor" control).
Stop the reaction according to the detection kit's instructions (e.g., by adding a stop solution or by heat inactivation).
Detection:
Quantify the amount of remaining cGMP or the amount of GMP produced using a suitable detection method as per the manufacturer's protocol of the chosen assay kit.
Data Analysis:
Calculate the percentage of PDE5 inhibition for each concentration of the test compound relative to the "no inhibitor" control. The "no enzyme" control serves as the background signal.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.
inter-laboratory validation of N-desmethyl-N-cyclopentyl cis-ent-tadalafil detection methods
Title: Inter-Laboratory Validation of N-Desmethyl-N-Cyclopentyl cis-ent-Tadalafil Detection Methods: A Comprehensive Comparison Guide 1. Executive Summary The clandestine adulteration of dietary supplements with unapprov...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Inter-Laboratory Validation of N-Desmethyl-N-Cyclopentyl cis-ent-Tadalafil Detection Methods: A Comprehensive Comparison Guide
1. Executive Summary
The clandestine adulteration of dietary supplements with unapproved phosphodiesterase type 5 (PDE5) inhibitors is a persistent challenge in pharmacovigilance and drug development. To evade standard regulatory screening, illicit manufacturers frequently synthesize structural analogues. One such emerging adulterant is N-desmethyl-N-cyclopentyl tadalafil (CAS 171596-32-0) [1]. Because its structural modifications alter its chromatographic and ionization behaviors compared to the parent compound, laboratories require rigorously validated, standardized detection methods.
This guide provides an objective comparison of High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detecting this specific analogue. It is supported by inter-laboratory validation logic and self-validating experimental protocols designed for high-throughput screening environments.
2. Mechanistic Context & Analytical Challenges
N-desmethyl-N-cyclopentyl tadalafil (C26H25N3O4, MW 443.5 g/mol ) features a cyclopentyl group substituted at the nitrogen atom of the piperazinedione ring, replacing the standard methyl group found in tadalafil [1]. This substitution significantly increases the molecule's lipophilicity (predicted XLogP3 of ~3.6), leading to stronger retention on reversed-phase C18 columns [1].
The primary analytical challenge across different laboratories is matrix interference. Dietary supplements often contain complex herbal matrices that cause severe ion suppression in electrospray ionization (ESI) sources [2]. Therefore, a self-validating protocol utilizing a stable isotope-labeled internal standard (IS), such as cis-ent-Tadalafil-d3, is essential to ensure quantitative accuracy and reproducibility across multiple testing sites [2].
3. Methodological Comparison: LC-MS/MS vs. HPLC-DAD
To establish the Laboratory Probability of Detection (LPOD) as per AOAC guidelines [3], analytical methods must be evaluated across multiple independent laboratories using spiked matrix samples. Below is a comparative synthesis of performance metrics based on standard inter-laboratory validation parameters.
Table 1: Inter-Laboratory Performance Metrics for N-Desmethyl-N-Cyclopentyl Tadalafil
Performance Metric
LC-MS/MS (MRM Mode)
HPLC-DAD (UV 284/291 nm)
Methodological Advantage
Limit of Detection (LOD)
0.05 ng/mL
150 ng/mL
LC-MS/MS offers superior sensitivity for trace adulteration.
Limit of Quantitation (LOQ)
0.15 ng/mL
500 ng/mL
LC-MS/MS is ideal for highly potent/low-dose analogues.
Linear Dynamic Range
0.5 - 500 ng/mL
1 - 100 µg/mL
HPLC-DAD is sufficient for heavily spiked macroscopic doses.
Inter-Lab Precision (RSD)
4.2% - 6.8%
2.1% - 5.5%
HPLC-DAD shows slightly better precision at high concentrations.
Mean Recovery (Matrix)
94.5% ± 3.2%
88.1% ± 6.4%
LC-MS/MS recovery is stabilized by the deuterated IS.
LPOD (at 1 ng/mL)
0.98 (98% detection)
0.00 (0% detection)
LC-MS/MS is mandatory for low-level qualitative screening [3].
4. Validated Experimental Protocols: A Self-Validating System
To guarantee trustworthiness, the following protocols incorporate built-in causality checks. Matrix blanks and internal standards are strictly utilized to validate the absence of carryover and correct for extraction inefficiencies.
Protocol 1: Matrix Extraction and Sample Preparation
Causality Check: Acetonitrile is selected as the extraction solvent because it simultaneously precipitates interfering matrix proteins and highly solubilizes the lipophilic cyclopentyl analogue [2].
Sample Homogenization: Pulverize 500 mg of the dietary supplement into a fine, uniform powder.
Spiking: Transfer 50 mg of the powder to a centrifuge tube. Add 50 µL of cis-ent-Tadalafil-d3 working solution (150 ng/mL) as the internal standard to correct for subsequent matrix effects and extraction losses [2].
Extraction: Add 3.0 mL of LC-MS grade acetonitrile. Vortex vigorously for 2 minutes to ensure complete phase transfer of the analyte.
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet insoluble herbal excipients [2].
Concentration: Transfer 1.0 mL of the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 50:50 Water:Methanol with 0.1% formic acid). Vortex briefly and transfer to an autosampler vial.
Protocol 2: LC-MS/MS Instrumental Analysis
Causality Check: The addition of 0.1% formic acid to the mobile phase acts as an acidic modifier, which is critical for promoting the protonation of the basic nitrogen in the tadalafil analogue, thereby maximizing the [M+H]+ signal in positive ESI mode [2].
Chromatographic Separation: Inject 5 µL onto an end-capped C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm). Use a gradient elution of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid).
Ionization: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+).
MRM Transitions:
Analyte (N-desmethyl-N-cyclopentyl tadalafil): Monitor the precursor ion [M+H]+ at m/z 444.2. Optimize collision energy to monitor primary product ions [1].
Internal Standard (cis-ent-Tadalafil-d3): Monitor the transition m/z 393.1 → 271.2 [2].
5. Visualizing the Workflows
Caption: Workflow for the inter-laboratory validation of tadalafil analogue detection methods.
Caption: Mass spectrometry logic and fragmentation pathway for N-desmethyl-N-cyclopentyl tadalafil.
6. Conclusion
Inter-laboratory validation frameworks confirm that while HPLC-DAD is suitable for identifying high-concentration adulteration due to the characteristic UV absorption of tadalafil analogues at ~284 nm and 291 nm[4], LC-MS/MS remains the strictly required standard for trace detection and definitive structural confirmation. The integration of cis-ent-Tadalafil-d3 as an internal standard effectively neutralizes matrix effects, ensuring that the Laboratory Probability of Detection (LPOD) meets stringent regulatory requirements across diverse analytical environments.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9911274, N-Desmethyl-N-cyclopentyl tadalafil." PubChem. Available at:[Link]
AOAC International. "SMPR 2014_012: Standard Method Performance Requirements for Qualitative Assay for Phosphodiesterase Type 5 (PDE5) Inhibitors in Dietary Ingredients and Supplements." AOAC Official Methods of Analysis. Available at:[Link]
Journal of Food and Drug Analysis. "Identification of a tadalafil analogue adulterated in a dietary supplement." JFDA. Available at:[Link]
Validation
A Structural and Functional Comparison of Novel Tadalafil and Sildenafil Analogs as PDE5 Inhibitors
Introduction The development of selective phosphodiesterase type 5 (PDE5) inhibitors has revolutionized the treatment of erectile dysfunction and pulmonary hypertension. Sildenafil and tadalafil, the first-in-class and s...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The development of selective phosphodiesterase type 5 (PDE5) inhibitors has revolutionized the treatment of erectile dysfunction and pulmonary hypertension. Sildenafil and tadalafil, the first-in-class and second-generation inhibitors respectively, laid the foundational chemistry for subsequent drug discovery efforts. Their distinct structural scaffolds—the pyrazolo[4,3-d]pyrimidin-7-one of sildenafil and the tetracyclic carboline of tadalafil—dictate their unique pharmacological profiles, including potency, selectivity, and pharmacokinetics.
This guide provides an in-depth structural and functional comparison between a specific, less-documented tadalafil analog, N-desmethyl-N-cyclopentyl cis-ent-tadalafil , and representative analogs of sildenafil. We will dissect their core structures, analyze the impact of key chemical modifications, and present supporting experimental data and protocols. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern PDE5 inhibition and to inform the design of next-generation therapeutics.
Section 1: The Foundational Scaffolds of PDE5 Inhibition
The inhibitory action of both sildenafil and tadalafil stems from their ability to mimic the structure of cyclic guanosine monophosphate (cGMP) and competitively bind to the catalytic site of the PDE5 enzyme. However, they achieve this mimicry through fundamentally different molecular architectures.
Sildenafil's Scaffold : Sildenafil features a fused pyrazolopyrimidinone ring system, which acts as a guanine mimic. The ethoxyphenyl group occupies a key hydrophobic pocket, while the methylpiperazine moiety extends towards the solvent-exposed region of the active site, contributing to both potency and solubility.[1][2]
Tadalafil's Scaffold : Tadalafil is built upon a rigid, complex β-carboline framework derived from D-tryptophan and piperonal.[3] This rigid structure is a key differentiator from the more flexible sildenafil. The stereochemistry of its two chiral centers, (6R, 12aR), is critical for its high-affinity binding to PDE5.[3]
These inherent structural differences are the primary drivers of their distinct selectivity profiles, particularly concerning other PDE isoforms like PDE6 (implicated in vision) and PDE11.[4]
Section 2: Structural Analysis of Lead Analogs
The continuous search for compounds with improved properties has led to the synthesis and discovery of numerous analogs, often found as adulterants in unregulated supplements.[5] Here, we focus on a specific tadalafil derivative and compare it to common sildenafil modifications.
N-desmethyl-N-cyclopentyl cis-ent-tadalafil
This analog represents a significant modification of the parent tadalafil molecule. Its chemical name, (2S,8R)-2-(1,3-benzodioxol-5-yl)-6-cyclopentyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione, reveals three key structural changes.[6]
N-desmethyl to N-cyclopentyl Substitution : The N-methyl group on the piperazinedione ring of tadalafil is replaced by a bulkier cyclopentyl group.[7] This modification directly alters the interactions at the entrance of the PDE5 active site.
cis Stereochemistry : This indicates that the relative configuration between the C6 and C12a positions is maintained, similar to the parent drug.
ent Enantiomer : The ent prefix signifies that this molecule is the enantiomer of the naturally derived stereoisomer. If standard tadalafil is (6R, 12aR), the ent form would be (6S, 12aS). This complete inversion of stereochemistry is expected to have a profound impact on binding affinity, as enzymatic active sites are chiral.
Representative Sildenafil Analogs
Sildenafil analogs typically feature modifications at the N-piperazine ring or the sulfonyl group, altering the molecule's interaction with the solvent-exposed region of the PDE5 active site.[8]
Homosildenafil (N-ethylpiperazine) : A simple modification where the N-methyl group of sildenafil's piperazine ring is replaced by an N-ethyl group.[8]
Hydroxyhomosildenafil (N-hydroxyethylpiperazine) : This analog introduces a hydroxyl group, which can potentially form new hydrogen bonds and increases polarity.[8]
Thiosildenafil : The oxygen atom of the pyrimidinone ring is replaced with a sulfur atom, altering the electronic properties and hydrogen bonding capacity of the core scaffold.[9]
Acetildenafil : The entire sulfonylpiperazine group is replaced with an acetylpiperazine moiety. This is a non-sulfa analog, which may alter the binding mode and selectivity profile significantly.[8]
Section 3: Comparative Performance and Functional Insights
While direct, head-to-head experimental data for N-desmethyl-N-cyclopentyl cis-ent-tadalafil is not available in peer-reviewed literature, we can infer its likely performance based on established SAR principles and compare it to the known data for sildenafil, tadalafil, and their analogs.
PDE5 Inhibition and Potency
The potency of PDE5 inhibitors is typically measured by their half-maximal inhibitory concentration (IC₅₀) or their binding affinity (K_D). Lower values indicate higher potency. The parent compounds exhibit nanomolar affinity for PDE5.[10][11]
Tadalafil vs. Sildenafil : Tadalafil generally shows slightly higher potency than sildenafil, a difference attributed to its rigid structure occupying the active site more optimally.[10][11]
Sildenafil Analogs : Modifications to the piperazine ring on sildenafil can modulate potency. For example, the higher potency of vardenafil over sildenafil is attributed to differences in its double-ring system.[10][12]
N-desmethyl-N-cyclopentyl cis-ent-tadalafil : The introduction of the bulky cyclopentyl group could either enhance hydrophobic interactions or cause steric hindrance, making its potency difficult to predict without experimental data. However, the ent stereochemistry is the most critical factor; it is highly probable that this enantiomer would exhibit significantly lower potency than tadalafil, as the precise 3D arrangement required for optimal binding would be lost.
Selectivity Profile
A crucial aspect of a PDE5 inhibitor's clinical profile is its selectivity against other PDE isoforms. Poor selectivity against PDE6 can lead to visual disturbances, while cross-reactivity with PDE11, found in skeletal muscle, has been associated with myalgia.[4][13]
Tadalafil's rigid, three-dimensional structure is the primary reason for its superior selectivity over PDE6 compared to sildenafil.[13] This structural rigidity prevents it from conforming to the subtle differences in the PDE6 active site.
Conversely, tadalafil's interaction with PDE11 is more pronounced, which may explain the occasional side effect of muscle pain.[4]
The structural changes in the sildenafil analogs would need to be experimentally tested to determine their full selectivity profile. The introduction of a sulfur atom in thiosildenafil or the removal of the sulfonyl group in acetildenafil could dramatically alter interactions with key residues that differ between PDE isoforms.
Mechanism of Action: The cGMP Signaling Pathway
All compounds discussed operate via the same mechanism: competitive inhibition of PDE5. This action prevents the degradation of cGMP, leading to smooth muscle relaxation and vasodilation.
Caption: The nitric oxide (NO)-cGMP signaling pathway. PDE5 inhibitors block the degradation of cGMP, enhancing downstream signaling and promoting vasodilation.
Section 4: Key Experimental Protocols
To ensure scientific integrity, the characterization of novel analogs relies on robust, validated experimental protocols. The following sections detail the methodologies required for structural elucidation and functional assessment.
Protocol 1: Structural Elucidation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is indispensable for unambiguously determining the chemical structure of novel compounds.[7][14][15]
Objective : To confirm the identity and stereochemistry of a synthesized analog.
Methodology :
Sample Preparation : Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for these classes of compounds due to its high solubilizing power.[16]
¹H NMR Acquisition :
Acquire a standard one-dimensional proton NMR spectrum.
Causality: This provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration).
¹³C NMR Acquisition :
Acquire a proton-decoupled carbon-13 spectrum.
Causality: This reveals the number of unique carbon atoms in the molecule, providing a carbon backbone fingerprint.
2D NMR Experiments (for complex structures) :
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) : Correlates proton and carbon atoms that are separated by 2-3 bonds, crucial for piecing together different molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy) : For stereochemical analysis, this experiment identifies protons that are close in space, regardless of bonding. This would be essential to confirm the cis configuration in the tadalafil analog.
Data Analysis : Compare the obtained chemical shifts, coupling constants, and correlations to known spectra of the parent compounds and published data for similar analogs to confirm the proposed structure.[17][18]
Self-Validation : The system is self-validating through the consistency of data across multiple, orthogonal experiments (¹H, ¹³C, 2D NMR). The structural assignment must be consistent with all observed correlations.
Protocol 2: In Vitro PDE5 Inhibition Assay
This enzymatic assay determines the potency (IC₅₀) of a compound by measuring its ability to inhibit the hydrolysis of cGMP by recombinant PDE5 enzyme.
Objective : To quantify the inhibitory potency of the test compounds against PDE5.
Methodology :
Reagent Preparation :
Assay Buffer : Prepare a buffer such as Tris-HCl with appropriate pH (e.g., 7.5) containing MgCl₂ and bovine serum albumin (BSA).
Enzyme : Use purified, recombinant human PDE5A1.
Substrate : Prepare a solution of [³H]-cGMP.
Test Compounds : Prepare serial dilutions of the test analogs and reference compounds (sildenafil, tadalafil) in DMSO.
Assay Procedure :
In a 96-well plate, add assay buffer, the test compound dilution, and the PDE5 enzyme.
Control Rationale: Include wells with no inhibitor (100% enzyme activity), no enzyme (background), and a known potent inhibitor (positive control). The vehicle control (DMSO only) is critical to ensure the solvent does not affect enzyme activity.
Pre-incubate the plate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
Initiate the reaction by adding the [³H]-cGMP substrate. Incubate for a specific time (e.g., 20 minutes) during which <20% of the substrate is consumed (to ensure linear reaction kinetics).
Reaction Termination and Separation :
Stop the reaction by adding a slurry of snake venom nucleotidase or by using a scintillation proximity assay (SPA) bead-based method.
Causality: The nucleotidase converts the product, [³H]-5'-GMP, into [³H]-guanosine. Unreacted [³H]-cGMP is then separated from the [³H]-guanosine product using an anion-exchange resin or column.
Quantification :
Measure the radioactivity of the product using a liquid scintillation counter.
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
Data Analysis : Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: X-ray Crystallography Workflow for Structure Determination
X-ray crystallography provides the definitive, atomic-level three-dimensional structure of a molecule or a protein-ligand complex.[19][20][21] This would be the gold standard for confirming the stereochemistry of the tadalafil analog and understanding its binding mode.
Caption: A generalized workflow for single-crystal X-ray crystallography, from compound purification to final structure validation and deposition.
Conclusion
The structural comparison between N-desmethyl-N-cyclopentyl cis-ent-tadalafil and various sildenafil analogs highlights the critical role of the core scaffold, key substituents, and stereochemistry in defining the pharmacological profile of a PDE5 inhibitor. While sildenafil analogs often explore modifications in a flexible, solvent-exposed region, the tadalafil analog presents changes to its rigid core and, most importantly, its stereochemical identity. The inverted stereochemistry (ent form) of the tadalafil analog is predicted to be the most detrimental factor for its biological activity, underscoring the high degree of stereospecificity required for potent PDE5 inhibition.
This guide emphasizes that a comprehensive understanding of a novel compound requires a multi-faceted approach, combining predictive structural analysis with rigorous experimental validation through NMR, in vitro functional assays, and, ideally, X-ray crystallography. The provided protocols serve as a foundation for researchers to conduct these self-validating experiments, ensuring the generation of reliable and accurate data essential for the advancement of medicinal chemistry in this field.
References
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Reddy, A. V., Kumar, A. P., & Reddy, G. S. (2015). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 20(10), 19376-19385. [Link]
Mojzych, M., Ceruso, M., & Supuran, C. T. (2015). New approaches to the synthesis of sildenafil analogues and their enzyme inhibitory activity. Bioorganic & medicinal chemistry, 23(7), 1421–1429. [Link]
Reddy, A. V., Kumar, A. P., & Reddy, G. S. (2015). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 20(10), 19376-19385. [Link]
PubChem. (n.d.). N-desmethyl-n-cyclopentyl cis-ent-tadalafil. PubChem Compound Summary for CID 20637899. Retrieved from [Link]
Blount, M. A., Beasley, A., Zoraghi, R., Sekhar, K. R., Bessay, E. P., Francis, S. H., & Corbin, J. D. (2004). Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation. Molecular pharmacology, 66(1), 144–152. [Link]
Blount, M. A., Beasley, A., Zoraghi, R., Sekhar, K. R., Bessay, E. P., Francis, S. H., & Corbin, J. D. (2004). Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation. Molecular pharmacology, 66(1), 144–152. [Link]
Zou, P., Hou, P., Low, M. Y., & Koh, H. L. (2006). Structural elucidation of a tadalafil analogue found as an adulterant of a herbal product. Food Additives & Contaminants, 23(5), 446-451. [Link]
Tsai, C. F., Lin, C. H., & Lin, C. H. (2013). Isolation and Identification of New Sildenafil Analogues from Dietary Supplements. Journal of Food and Drug Analysis, 21(1), 49-55. [Link]
Zou, P., Hou, P., Low, M. Y., & Koh, H. L. (2006). Structural elucidation of a tadalafil analogue found as an adulterant of a herbal product. Food additives & contaminants, 23(5), 446–451. [Link]
Wang, H., Liu, Y., & Tang, X. (2012). An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. PloS one, 7(1), e30293. [Link]
Gouda, M. A., Eldien, H. F., & Hamama, W. S. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues. Synthetic Communications, 47(10), 917-935. [Link]
Mustazza, C., Rodomonte, A., & Bartolomei, M. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 96, 170-186. [Link]
Kumar, A. R., Reddy, G. O., & Reddy, M. P. (2015). Identification, synthesis, and characterization of potential genotoxic impurities of sildenafil citrate drug substance. Cogent Chemistry, 1(1), 1048386. [Link]
Blount, M. A., Beasley, A., & Zoraghi, R. (2004). Binding of Tritiated Sildenafil, Tadalafil, or Vardenafil to the Phosphodiesterase-5 Catalytic Site Displays Potency, Specificity, Heterogeneity, and cGMP Stimulation. Molecular Pharmacology, 66(1), 144-152. [Link]
Blount, M. A., Beasley, A., & Zoraghi, R. (2004). Head-to-head comparison of PDE5-specific inhibitor potencies (affinities). ResearchGate. [Link]
Gunes, H., & Kavak, E. (2017). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 475-489. [Link]
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As a Senior Application Scientist, I have designed this technical guide to bridge the gap between strict regulatory compliance and practical, field-proven laboratory safety. Handling active pharmaceutical ingredient (API...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have designed this technical guide to bridge the gap between strict regulatory compliance and practical, field-proven laboratory safety. Handling active pharmaceutical ingredient (API) analogs requires moving beyond basic safety data sheets and understanding the causality behind every containment and disposal choice.
Below is the comprehensive, step-by-step operational guide for the safe handling and disposal of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil .
Operational Overview & Chemical Identity
N-Desmethyl-N-cyclopentyl cis-ent-tadalafil is a synthetic tetracyclic derivative of tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor[1][2]. In laboratory environments, it is primarily utilized as a reference standard, an API impurity, or a research chemical in drug development. Because it retains complex structural similarities to biologically active APIs, it must be managed as a hazardous pharmaceutical waste . Improper disposal poses severe occupational inhalation risks and long-term environmental toxicity[3].
Physicochemical & Hazard Data Summary
To effectively manage this compound, we must first understand how its physical and chemical properties dictate our logistical response.
Heavy, lipophilic molecule; resists degradation in standard wastewater treatment facilities.
Physical State
Solid (Powder/Crystals)
Poses a combustible dust and severe inhalation hazard if aerosolized during cleanup[4][5].
Ecotoxicity
Toxic to aquatic organisms
Strictly prohibited from sewer disposal; causes long-term reproductive/physiological effects in aquatic life[3].
The Causality of Disposal Constraints
Do not treat this compound as standard chemical waste. The protocols below are governed by three critical mechanistic and regulatory realities:
The EPA Subpart P Sewer Ban: APIs and their lipophilic analogs bypass standard filtration in municipal water treatment plants. Discharging them down the drain leads directly to aquatic ecosystem contamination[3]. The EPA's Resource Conservation and Recovery Act (RCRA) Subpart P strictly prohibits the sewering of hazardous waste pharmaceuticals by any healthcare or research facility[6][7].
Requirement for Thermal Destruction: High-temperature incineration is the only validated method for API disposal. The extreme heat is required to cleave the highly stable indole and pyrazine rings of the tadalafil analog, fully oxidizing the compound into harmless carbon dioxide, water, and nitrogen oxides[8].
Aerosolization & Dust Explosion Hazards: As a dry powder, the compound presents a combustible dust hazard. Standard sweeping or vacuuming aerosolizes the API, creating an explosive atmosphere and exposing personnel to potent pharmacological agents via inhalation[4][5].
This protocol is a self-validating system: by strictly controlling the physical state of the powder (via HEPA filtration or wetting), you visually and mechanically guarantee that no aerosolization occurs.
Evacuation & PPE: Immediately evacuate non-essential personnel from the spill zone. Don chemical-resistant gloves, safety goggles, and a P100/N95 particulate respirator[3][5].
Containment (Strict No-Sweep Rule): Do NOT use a broom or a standard laboratory vacuum. Sweeping creates a combustible dust cloud and guarantees secondary inhalation exposure[4][5].
Recovery (HEPA Method): Use an explosion-proof vacuum equipped with a verified HEPA filter to collect the powder.
Validation Check: Inspect the HEPA filter seal prior to use. A compromised seal will exhaust API dust back into the laboratory environment, defeating the containment effort.
Alternative Recovery (Wet Method): If a HEPA vacuum is unavailable, lightly mist the spilled powder with water to suppress dust formation. Once dampened, collect the material using wet absorbent pads[5].
Decontamination: Wash the affected surface thoroughly with warm water and soap or a validated laboratory decontaminant. Do not use volatile solvents that could increase flammability[3][9].
Waste Packaging: Place all collected API, absorbent pads, and contaminated PPE into a sealed, high-density polyethylene (HDPE) waste drum.
State Segregation: Separate solid API waste, liquid solutions (e.g., analog dissolved in DMSO or methanol), and contaminated consumables (pipette tips, weighing boats, gloves).
Primary Containment:
Solids: Place in structural HDPE containers.
Liquids: Transfer to solvent-compatible, clearly labeled flammable waste carboys.
Regulatory Labeling: Label all containers explicitly with the phrase "Hazardous Waste Pharmaceuticals" . Under EPA Subpart P, you must use this exact phrasing; generic "Hazardous Waste" labels are non-compliant for this category[7].
Accumulation: Store the sealed containers in a designated satellite accumulation area away from strong oxidizing agents[5][8].
Validation Check: Audit the accumulation start date. EPA regulations mandate that hazardous waste pharmaceuticals must not be accumulated onsite for more than one year[7].
Final Disposition: Transfer the manifested waste to a licensed environmental vendor for high-temperature incineration.
Disposal Workflow Visualization
Figure 1: Decision tree for the segregation, containment, and disposal of tadalafil analog waste.
References
National Institutes of Health (NIH). "N-Desmethyl-N-cyclopentyl tadalafil | C26H25N3O4 | CID 9911274 - PubChem." PubChem Database. Available at: [Link]
Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P." US EPA. Available at: [Link]
Fennemore Law. "Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals." Fennemore. Available at: [Link]
Personal protective equipment for handling N-Desmethyl-N-cyclopentyl cis-ent-tadalafil
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance metrics, but as a mechanistic system designed to mitigate specific biochemical and physical risks. When handling N-D...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance metrics, but as a mechanistic system designed to mitigate specific biochemical and physical risks.
When handling N-Desmethyl-N-cyclopentyl cis-ent-tadalafil (CAS: 171488-19-0), researchers are dealing with a highly potent analytical standard and structural analog of tadalafil, a selective phosphodiesterase type 5 (PDE5) inhibitor[1]. Because structural analogs often retain the pharmacophore responsible for biological activity, safety protocols must assume a pharmacological profile similar to the parent active pharmaceutical ingredient (API). Accidental exposure can lead to rapid systemic vasodilation, profound hypotension, and exacerbation of pre-existing cardiovascular conditions[2][3].
The following guide details the causality-driven personal protective equipment (PPE) requirements, operational workflows, and disposal plans necessary to handle this compound safely.
Mechanistic Hazard Profile & Causality
To understand why specific PPE is required, we must first understand the physiological and physical hazards of the compound.
Pharmacological Toxicity: PDE5 inhibitors block the degradation of cyclic guanosine monophosphate (cGMP)[3]. Accidental inhalation or dermal absorption of concentrated powders leads to an accumulation of intracellular cGMP, causing smooth muscle relaxation and systemic hypotension[2].
Physical Hazards (Combustible Dust): Like many pharmaceutical powders, fine particulates of tadalafil analogs can form combustible dust concentrations in the air[2]. This dictates that dry sweeping is strictly prohibited during spill cleanups.
Irritation: The compound is classified as harmful if swallowed, inhaled, or absorbed through the skin, and acts as a primary irritant to mucous membranes and eyes[4].
Mechanistic pathway of accidental PDE5 inhibitor exposure leading to systemic hypotension.
Quantitative Hazard & Identification Data
Before initiating any workflow, verify the compound identity and baseline hazard codes. The following table synthesizes the chemical and hazard properties extrapolated from the parent API and analog data[1][4][5].
Parameter
Specification / Data
Chemical Name
N-Desmethyl-N-cyclopentyl cis-ent-tadalafil
CAS Number
171488-19-0
Molecular Formula
C26H25N3O4
Molecular Weight
443.5 g/mol
GHS Hazard Statements
H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation)
Engineering Control
Fume hood, ventilated enclosure, or isolator (Glove box)
Tiered PPE Protocol
Because N-Desmethyl-N-cyclopentyl cis-ent-tadalafil is handled as a high-potency research chemical, open-bench handling is strictly prohibited[3]. The following PPE creates a self-validating barrier system:
Respiratory Protection:
Requirement: NIOSH-approved N95/P100 particulate respirator, or a Powered Air-Purifying Respirator (PAPR) if handling large quantities of dry powder[2][3].
Causality: Prevents inhalation of aerosolized API, which bypasses first-pass metabolism and enters the bloodstream rapidly via the alveolar capillary bed.
Causality: Double-gloving ensures that if the outer glove is contaminated during weighing, it can be aseptically removed inside the fume hood without exposing the researcher's skin to the active compound.
Ocular Protection:
Requirement: Safety glasses with side shields or a full-face shield[2][4].
Causality: Protects the highly vascularized conjunctiva from airborne dust and accidental liquid splashes during solubilization.
Body Protection:
Requirement: Disposable Tyvek suit or a fully buttoned, fluid-resistant laboratory coat with knit cuffs[2].
Operational Handling Workflow
To guarantee scientific integrity and operator safety, follow this step-by-step methodology for weighing and solubilizing the compound.
Step 1: Pre-Operation Verification
Verify that the analytical balance is located inside a certified Class II Type B2 Biological Safety Cabinet (BSC), powder weighing isolator, or a chemical fume hood with verified negative pressure[3].
Pre-line the workspace with disposable, static-dissipative weighing mats to catch micro-spills.
Step 2: Execution (Weighing)
Don all required PPE (as outlined in Section 3).
Transfer the sealed vial of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil into the isolator.
Use an anti-static bar or zero-stat gun to neutralize static charges on the powder and the weighing spatula. Causality: Static electricity causes fine pharmaceutical powders to repel and aerosolize, increasing inhalation risk.
Weigh the required mass into a pre-tared, sealable volumetric flask or centrifuge tube.
Step 3: Solubilization (In-Situ)
Introduce the primary solvent (e.g., DMSO or Acetonitrile) directly into the weighing vessel while still inside the isolator.
Seal the vessel before removing it from the hood. Causality: Transporting the compound in a solubilized, sealed state eliminates the risk of powder aerosolization in the general laboratory space.
Standard operating procedure for the safe handling and weighing of high-potency APIs.
Spill Response and Disposal Plan
Even with stringent controls, accidental releases occur. Your response must prioritize containment over speed.
Emergency Spill Protocol:
Evacuate & Isolate: Immediately evacuate non-essential personnel from the area[3]. Allow the laboratory HVAC system to clear airborne particulates for at least 15 minutes.
Don Emergency PPE: Responders must wear a PAPR or P100 respirator, chemical goggles, and a Tyvek suit[2].
Containment (No Dry Sweeping):Never use a broom or dry brush. Dry sweeping generates combustible dust clouds and maximizes inhalation risk[2].
Clean-up: Lightly mist the spilled powder with water or a suitable solvent to bind the particulates, then remove by wet-wiping with absorbent pads[2][6]. Alternatively, use a specialized vacuum cleaner equipped with a HEPA filter[2].
Decontamination: Wash the affected surface with a detergent solution, followed by a solvent wipe (e.g., 70% Isopropanol) to remove residual organic traces.
Disposal Plan:
Solid Waste: All contaminated weighing boats, pipette tips, outer gloves, and spill-cleanup materials must be placed in a heavy-duty, appropriately labeled, sealed chemical waste container[3].
Liquid Waste: Solubilized waste must be collected in compatible, clearly labeled solvent waste carboys.
Regulatory Compliance: Do not flush any tadalafil analogs down the drain[2][6]. Dispose of all materials via a licensed hazardous waste contractor for high-temperature incineration in accordance with EPA/RCRA and local environmental regulations.
References
Eli Lilly and Company. (2014). Cialis® (Tadalafil) - SAFETY DATA SHEET. Retrieved from [Link]
CMP Pharma, Inc. (2022). Tadliq (Tadalafil) Oral Suspension SAFETY DATA SHEET. Retrieved from[Link]
AOAC International. SMPR 2014_010: Standard Method Performance Requirements for PDE5 Inhibitors. Retrieved from [Link]
National Institutes of Health (NIH) / PubChem. N-Desmethyl-N-cyclopentyl cis-ent-tadalafil (CID 20637899). Retrieved from[Link]
Ajanta Pharma USA. (2022). TADALAFIL TABLETS, USP 20 mg SAFETY DATA SHEET. Retrieved from [Link]